4-Methylbenzo[D]thiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-benzothiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-6(9)2-3-7-8(5)10-4-11-7/h2-4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBMEEFJISBJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Substituted Methylbenzothiazolamines
Disclaimer: Publicly available experimental data for 4-Methylbenzo[d]thiazol-5-amine is limited. This guide focuses on the well-characterized isomer, 4-Methylbenzo[d]thiazol-2-amine , to provide a robust dataset and procedural context for researchers in drug development. The broader therapeutic relevance of the benzothiazole scaffold is also discussed.
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its chemical stability and the capacity for functionalization at various positions make it a versatile core for developing novel therapeutic agents.[2] Benzothiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, making them a significant focus in modern drug discovery.[3][4]
Physicochemical Properties of 4-Methylbenzo[d]thiazol-2-amine
As a representative analogue, 4-Methylbenzo[d]thiazol-2-amine (CAS: 1477-42-5) provides insight into the general characteristics of this compound class. It presents as an off-white crystalline powder.[5][6]
Table 1: Physicochemical Data for 4-Methylbenzo[d]thiazol-2-amine
| Property | Value | Source(s) |
| Identifier | ||
| CAS Number | 1477-42-5 | [5][7] |
| Molecular Formula | C₈H₈N₂S | [5][7] |
| Physical | ||
| Molecular Weight | 164.23 g/mol | [5] |
| Melting Point | 137-139 °C | [7] |
| Boiling Point (Predicted) | 322.0 ± 35.0 °C at 760 mmHg | [6][7] |
| Water Solubility | < 0.1 g/100 mL at 24 °C | [7] |
| pKa | 4.7 (at 25 °C) | [6] |
| Computational | ||
| LogP (Predicted) | 2.35 - 2.4 | [5][7] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [7] |
| Polar Surface Area | 67.15 Ų | [7] |
Experimental Protocols: Synthesis
The synthesis of 2-aminobenzothiazole derivatives is well-established. One of the classical and most common methods is the Hugershoff reaction, which involves the oxidative cyclization of an N-arylthiourea precursor. An alternative widely used approach is the direct thiocyanation of anilines.
Protocol: Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization of N-Arylthioureas
This protocol describes a general method for the synthesis of 2-aminobenzothiazoles from N-arylthiourea precursors, often catalyzed by a transition metal complex or promoted by an oxidizing agent like bromine.
Materials:
-
Substituted N-arylthiourea
-
Solvent (e.g., Acetic Acid, Ethanol, or DMF)
-
Oxidizing Agent (e.g., Bromine, Copper(II) salts, Nickel(II) catalysts)[8][9]
Procedure:
-
Dissolution: The substituted N-arylthiourea is dissolved in the chosen solvent (e.g., acetic acid) in a suitable reaction flask.
-
Reagent Addition: The oxidizing agent (e.g., a solution of bromine in acetic acid) is added dropwise to the stirred solution at room temperature.[10]
-
Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified time, typically ranging from a few hours to overnight. The progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water or a basic solution (e.g., sodium bicarbonate) to neutralize excess acid and precipitate the product.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with water and then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pure 2-aminobenzothiazole derivative.[10]
Caption: General experimental workflow for the synthesis of 2-aminobenzothiazoles.
Biological Activity and Relevance in Drug Development
The benzothiazole scaffold is a cornerstone in the development of drugs with diverse therapeutic applications. Its planar structure and ability to participate in π-π stacking and hydrogen bonding allow it to interact with a multitude of biological targets. Functionalization of the benzothiazole core can significantly modulate its pharmacological profile.[11]
Key reported activities include:
-
Anticancer: Certain derivatives act as inhibitors of crucial enzymes in cancer progression, such as protein tyrosine kinases.[3]
-
Antimicrobial: The scaffold is found in compounds effective against various strains of bacteria and fungi.[4]
-
Anti-inflammatory: Benzothiazoles have been developed as potent anti-inflammatory agents.[3]
-
Antidiabetic: Some derivatives have shown promise as α-glucosidase inhibitors for managing type-II diabetes.[11]
-
Neuroprotection: The core structure is utilized in agents for imaging amyloid plaques in Alzheimer's disease research.[12]
References
- 1. ijpsr.com [ijpsr.com]
- 2. bpasjournals.com [bpasjournals.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methylbenzothiazole | 1477-42-5 [chemicalbook.com]
- 7. 4-Methylbenzo[d]thiazol-2-amine | CAS#:1477-42-5 | Chemsrc [chemsrc.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methylbenzo[d]thiazol-5-amine and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Core Compound: 2-Amino-4-methylbenzothiazole
2-Amino-4-methylbenzothiazole is a key intermediate in the synthesis of various biologically active molecules and agrochemicals.[1] Its structure features a benzothiazole core with an amino group at the 2-position and a methyl group at the 4-position.
Chemical Structure:
Figure 1: Chemical structure of 2-Amino-4-methylbenzothiazole.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Amino-4-methylbenzothiazole.
| Property | Value | Reference(s) |
| CAS Number | 1477-42-5 | [2] |
| Molecular Formula | C₈H₈N₂S | [2][3] |
| Molecular Weight | 164.23 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 137-139 °C | [2] |
| Boiling Point | 322.0 ± 35.0 °C (Predicted) | [5] |
| Solubility | Insoluble in water.[4][5] | |
| IUPAC Name | 4-methyl-1,3-benzothiazol-2-amine | [3] |
| SMILES | Cc1cccc2sc(N)nc12 | [2] |
| InChI Key | GRIATXVEXOFBGO-UHFFFAOYSA-N | [3] |
Spectral Data
The following table summarizes the key spectral data for the characterization of 2-Amino-4-methylbenzothiazole.
| Data Type | Key Features | Reference(s) |
| ¹H NMR (in CDCl₃) | Chemical shifts (ppm) are observed at approximately 7.38, 7.07, 7.02, 6.34, and 2.50.[6] The peak at 2.50 ppm corresponds to the methyl group protons.[6] | [6] |
| ¹³C NMR | Spectral data is available and has been used to confirm the structure of the molecule.[7] | [7] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 164, corresponding to the molecular ion.[3] | [3] |
| Infrared (IR) Spectroscopy | The FT-IR spectrum has been recorded and analyzed, with vibrational frequencies assigned.[7] | [7] |
Experimental Protocols: Synthesis of 2-Amino-4-methylbenzothiazole
A common and patented method for the synthesis of 2-Amino-4-methylbenzothiazole involves the cyclization of o-tolylthiourea using chlorine.[8][9]
Overall Reaction
The synthesis is a two-step process:
-
Formation of o-tolylthiourea: Reaction of o-toluidine with a thiocyanate salt.
-
Cyclization: Oxidative cyclization of o-tolylthiourea to form 2-Amino-4-methylbenzothiazole hydrochloride, followed by neutralization.
Detailed Methodology
Step 1: Synthesis of o-Tolylthiourea
This precursor can be prepared by reacting o-toluidine with ammonium thiocyanate or sodium thiocyanate in the presence of an acid.[8][9]
Step 2: Synthesis of 2-Amino-4-methylbenzothiazole [8][9]
-
Suspension: A suspension of o-tolylthiourea is prepared in methylene chloride.
-
Cooling: The mixture is cooled to a temperature between -20°C and +15°C.
-
Chlorination: While stirring, chlorine gas (1 to 2 molar equivalents based on o-tolylthiourea) is introduced into the suspension. This leads to the formation and precipitation of 2-Amino-4-methylbenzothiazole hydrochloride.
-
Removal of HCl: The hydrogen chloride gas formed during the reaction is removed, for instance, by boiling the mixture under reflux for 1 to 2 hours.
-
Isolation of Hydrochloride Salt: After the evolution of HCl ceases, the precipitated 2-Amino-4-methylbenzothiazole hydrochloride is isolated by filtration.
-
Neutralization: The hydrochloride salt is then treated with an aqueous alkali solution, such as sodium hydroxide, to yield the free base, 2-Amino-4-methylbenzothiazole.
-
Final Product Isolation: The resulting solid product is filtered, washed with water, and dried.
Visualization of Synthesis Pathway
The following diagram illustrates the workflow for the synthesis of 2-Amino-4-methylbenzothiazole.
Caption: Workflow for the synthesis of 2-Amino-4-methylbenzothiazole.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-4-methylbenzothiazole 97 1477-42-5 [sigmaaldrich.com]
- 3. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methylbenzothiazole | 1477-42-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR [m.chemicalbook.com]
- 7. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 9. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]
Solubility Profile of 4-Methylbenzo[d]thiazol-5-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylbenzo[d]thiazol-5-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine and understand the solubility of this compound. It includes detailed experimental protocols, a template for data presentation, and a discussion of the theoretical principles governing its solubility.
Introduction to this compound
This compound is a substituted benzothiazole derivative. The benzothiazole core is a prominent scaffold in many biologically active compounds. The presence of a methyl group and an amino group on the benzene ring influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development settings.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. The table below is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Non-Polar Solvents | |||||
| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | Data not available |
| Toluene | C₇H₈ | 2.4 | 25 | Data not available | Data not available |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available |
| Polar Aprotic Solvents | |||||
| Acetone | C₃H₆O | 5.1 | 25 | Data not available | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available | Data not available |
| Acetonitrile | C₂H₃N | 5.8 | 25 | Data not available | Data not available |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Data not available | Data not available |
| Polar Protic Solvents | |||||
| Methanol | CH₄O | 5.1 | 25 | Data not available | Data not available |
| Ethanol | C₂H₆O | 4.3 | 25 | Data not available | Data not available |
| Isopropanol | C₃H₈O | 3.9 | 25 | Data not available | Data not available |
Note: The solubility of this compound is expected to be influenced by the principle of "like dissolves like." The presence of the polar amino group and the nitrogen and sulfur heteroatoms in the thiazole ring suggests potential for hydrogen bonding and dipole-dipole interactions. Therefore, it is anticipated to exhibit higher solubility in polar solvents, particularly those that can act as hydrogen bond donors or acceptors. Its aromatic nature may also contribute to some solubility in non-polar aromatic solvents like toluene through π-π stacking interactions.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of scintillation vials or sealed glass tubes. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
In Vitro Mechanism of Action of 4-Methylbenzo[d]thiazol-5-amine: An In-depth Technical Guide
Disclaimer: Direct experimental data on the in vitro mechanism of action of 4-Methylbenzo[d]thiazol-5-amine is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the plausible mechanisms of action based on the activities of structurally related aminobenzothiazole derivatives. The information herein is intended for researchers, scientists, and drug development professionals to guide future investigations.
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] Based on the extensive research on analogous compounds, the in vitro mechanism of action of this compound is likely to be multifaceted, potentially involving the modulation of key enzymes and signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases.
Potential Therapeutic Areas and Molecular Targets
Anticancer Activity
Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents through the inhibition of various protein kinases and other crucial cellular targets.[1][2]
1.1. Kinase Inhibition:
The benzothiazole nucleus is recognized as a scaffold capable of interacting with the ATP-binding sites of various kinases, leading to the inhibition of their catalytic activity.[2]
-
Epidermal Growth Factor Receptor (EGFR): Several 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of EGFR, a key driver in many cancers.[1][2] For instance, certain derivatives have exhibited EGFR inhibitory activity with IC50 values in the nanomolar range.[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a critical regulator of angiogenesis, is another mechanism attributed to this class of compounds. A derivative featuring a 6-methylbenzothiazole motif demonstrated potent inhibition of VEGFR-2 with an IC50 value of 0.6 µM.[2]
-
Cyclin-Dependent Kinases (CDKs): Some 2-aminobenzothiazole derivatives have been developed as inhibitors of CDKs, such as CDK2, with IC50 values in the low micromolar range, suggesting a role in cell cycle regulation.[2]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and it is frequently dysregulated in cancer.[4] Novel 2-aminobenzothiazole derivatives have been synthesized and shown to inhibit PI3Kγ.[4][5]
1.2. Non-Kinase Targets:
-
Bcl-2 Family Proteins: A palladium(II) complex of 2-amino-6-methylbenzothiazole was found to induce apoptosis in colon carcinoma cells, potentially through the inhibition of the anti-apoptotic protein Bcl-2.[6][7]
-
Ki-67 Inhibition: The same palladium(II) complex of 2-amino-6-methylbenzothiazole was also shown to inhibit the proliferation marker Ki-67, suggesting a mechanism that decelerates cancer cell proliferation.[6][7]
-
DNA Gyrase: Certain 5-substituted 2-aminobenzothiazole-based compounds have been identified as inhibitors of DNA gyrase B, a validated target for antibacterial agents that also has implications for anticancer drug development.[8]
Quantitative Data on Anticancer Activity of Aminobenzothiazole Derivatives
| Compound Class | Target | IC50 Value | Cell Line | Reference |
| 2-Aminobenzothiazole Derivatives | EGFR | 54.0 nM - 94.7 nM | - | [2] |
| 2-Aminobenzothiazole Derivative | VEGFR-2 | 0.6 µM | HUVECs | [2] |
| 2-Aminobenzothiazole Derivative | CDK2 | 4.29 µM | - | [2] |
| 4-Nitroaniline & Piperazine-4-nitroaniline derivatives of 2-aminobenzothiazole | - | 22.13 - 61.03 µM | A549, MCF-7 | [5] |
| c-MET Inhibitors | - | 0.01 - 0.18 µM | MKN-45, H460, HT-29 | [2] |
Signaling Pathway Implicated in Anticancer Activity
Anti-inflammatory Activity
The 2-aminobenzothiazole scaffold is also associated with significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
COX-1 and COX-2 Inhibition: Derivatives of 2-aminobenzothiazole have been shown to inhibit both COX-1 and COX-2, the key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation.[9] Some compounds have demonstrated selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]
Quantitative Data on Anti-inflammatory Activity of Aminobenzothiazole Derivatives
| Compound Class | Target | IC50 Value | Selectivity Index (SI) | Reference |
| 2-Aminobenzothiazole Derivatives | COX-2 | 0.22–1.42 μM | 6.16–14.18 | [10] |
Signaling Pathway for Anti-inflammatory Action
Neuroprotective Activity
Certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by targeting key enzymes.
-
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition: Dual inhibitors of AChE and MAO-B are a promising therapeutic strategy for Alzheimer's disease. Novel benzothiazole derivatives have been synthesized that exhibit potent inhibitory activity against both enzymes, with IC50 values in the nanomolar range.[11] One such compound demonstrated IC50 values of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B.[11]
Quantitative Data on Neuroprotective Enzyme Inhibition
| Compound Class | Target | IC50 Value | Reference |
| Benzothiazole Derivative (4f) | AChE | 23.4 ± 1.1 nM | [11] |
| Benzothiazole Derivative (4f) | MAO-B | 40.3 ± 1.7 nM | [11] |
| Benzothiazole Derivatives (4a, 4d, 4f, 4g, 4h, 4k, 4m, 4n) | AChE | 23.4 - 102.5 nM | [11] |
Experimental Protocols (Based on Analog Studies)
1. In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
-
Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Method:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. In Vitro COX-1/COX-2 Inhibition Assay (Radiochemical Assay)
-
Objective: To assess the inhibitory effect and selectivity of a test compound on COX-1 and COX-2 enzymes.
-
Materials: Ovine COX-1 or human recombinant COX-2, [1-14C]arachidonic acid, glutathione, epinephrine, reaction buffer, test compound, and scintillation cocktail.
-
Method:
-
Pre-incubate the enzyme (COX-1 or COX-2) with the test compound at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding [1-14C]arachidonic acid.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding an acid solution (e.g., 2 M HCl).
-
Extract the radioactive prostaglandins using an organic solvent (e.g., ethyl acetate).
-
Quantify the radioactivity of the extracted prostaglandins using a liquid scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
The COX-2 selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).
-
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Conclusion
While direct experimental evidence for the in vitro mechanism of action of this compound is not currently available, the extensive body of research on structurally related 2-aminobenzothiazole derivatives provides a strong foundation for predicting its likely biological activities. It is plausible that this compound will exhibit anticancer, anti-inflammatory, and potentially neuroprotective properties through the modulation of key cellular targets such as protein kinases, cyclooxygenases, and enzymes involved in neurodegeneration. The data and protocols presented in this guide are intended to serve as a valuable resource for initiating and directing future in vitro studies to elucidate the specific mechanism of action of this compound.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajesm.in [iajesm.in]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 8. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
The Biological Landscape of Methyl-Substituted Benzothiazole Amines: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole, a bicyclic heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] This technical guide focuses on the biological activities of methyl-substituted aminobenzothiazole derivatives, a class of compounds with significant therapeutic potential. While research on the specific 4-Methylbenzo[d]thiazol-5-amine core is limited, this guide consolidates available data on closely related analogs to provide a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The information presented herein aims to facilitate further research and development of this promising class of molecules.
Anticancer Activity
Methyl-substituted aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical cellular targets like protein kinases and tubulin polymerization.
Quantitative Anticancer Activity Data
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | MCF-7 (Breast) | IC50 | 10 µg/mL | [2] |
| 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide | Tumorigenic cell lines | Cytotoxicity | Potent in vivo inhibition | [3] |
| Benzothiazole-2-pyridinyl scaffolds | - | JNK inhibition | Critical for activity | [4] |
| 4-benzothiazol-2-yl-phenylamine derivatives | MCF-7, MDA-231 (Breast) | Anticancer efficacy | Strong | [4] |
| Imidazo[2,1-b][2][5][6]thiadiazole derivatives with benzothiazole group | SK-GT-4, AMGM5 | Cytotoxicity | B1 & B2: High IC50 against AMGM5 | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Anticancer Activity Workflow
Caption: Workflow for Anticancer Activity Evaluation.
Antimicrobial Activity
Derivatives of methyl-aminobenzothiazole have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[8]
Quantitative Antimicrobial Activity Data
| Compound/Derivative Class | Microorganism | Activity Metric | Value (mg/mL or µg/mL) | Reference |
| (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | Bacteria | - | More active than other synthesized compounds | [2] |
| 4-methylthiazole-(benz)azole derivatives | P. aeruginosa | Potency | Half that of the reference drug | [8] |
| 6-CN, 6-Ad, 4-Me-6-Ad benzothiazole based thiazolidinones | S. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimurium | MIC | 0.10–0.75 mg/mL | [5] |
| 3-(6-(adamantan-1-yl)-4-methylbenzo[d]thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one | P. aeruginosa | MIC | 0.06 mg/mL (resistant strain) | [5] |
| Methyl -4-(benzo[d]thiazol-2yl) phenylcarbamodithioate amine derivatives | Bacillus subtilis, Candida albicans | Growth inhibition | Moderate to high | [6] |
Experimental Protocols
Microdilution Method for Minimum Inhibitory Concentration (MIC)
The microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimicrobial Screening Workflow
Caption: Workflow for Antimicrobial Activity Screening.
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are implicated in numerous diseases. Certain benzothiazole derivatives have shown potential as anti-inflammatory and antioxidant agents. Their anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, while their antioxidant properties are demonstrated through radical scavenging assays.
Quantitative Anti-inflammatory and Antioxidant Data
| Compound/Derivative Class | Assay | Activity Metric | Value | Reference |
| Benzo[d]thiazol-2-amine Derivatives (G10, G11) | COX-1, COX-2 Inhibition | IC50 | 5.0 µM and 10 µM | [2] |
| 4,5-Disubstituted-thiazolyl amides | Carrageenin-induced paw edema | % Inhibition | 26.1-64.3% | [9] |
| 4,5-Disubstituted-thiazolyl amides | DPPH radical scavenging | % Scavenging | 15.6-26.6% | [9] |
| 4,5-Disubstituted-thiazolyl amides | Hydroxyl radical scavenging | % Scavenging | 44.6-100% | [9] |
| Benzothiazole derivatives (7a-7e) | Hydroxy radical scavenging | IC50 | 106.59 - 292.75 µg/mL | [10] |
Experimental Protocols
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity.
-
DPPH Solution Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Sample Preparation: Test compounds are prepared in various concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Anti-inflammatory and Antioxidant Evaluation Workflow
Caption: Workflow for Anti-inflammatory and Antioxidant Assays.
Conclusion and Future Directions
The collective evidence strongly suggests that methyl-substituted aminobenzothiazole derivatives are a versatile scaffold with significant potential in drug discovery. The data presented in this guide highlight their promising anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Future research should focus on the systematic synthesis and evaluation of a broader range of derivatives of the this compound core to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this privileged heterocyclic system.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 3. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jurnal.ugm.ac.id [jurnal.ugm.ac.id]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antioxidant activity, and density functional theory study of some novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives: a comparative approach for the explanation of their radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
Spectroscopic Analysis of 4-Methylbenzo[d]thiazol-5-amine: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic characterization of 2-Amino-4-methylbenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid in the characterization of similar molecular structures.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Amino-4-methylbenzothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data for 2-Amino-4-methylbenzothiazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.38 | d | 7.0 | Aromatic H |
| 7.07 | d | 2.2 | Aromatic H |
| 7.02 | - | - | Aromatic H |
| 6.34 | - | - | NH₂ |
| 2.50 | s | - | CH₃ |
Data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-4-methylbenzothiazole
| Chemical Shift (δ) ppm | Assignment |
| 167.3 | C=N (Thiazole ring) |
| 148.5 | Aromatic C |
| 130.6 | Aromatic C |
| 126.5 | Aromatic C |
| 121.7 | Aromatic C |
| 120.9 | Aromatic C |
| 115.1 | Aromatic C |
| 17.5 | CH₃ |
Note: Specific assignments for all aromatic carbons are not explicitly provided in the source data.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.
Table 3: Key IR Absorption Bands for 2-Amino-4-methylbenzothiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Strong, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1620 | Strong | N-H bend (scissoring) of primary amine |
| 1500-1600 | Medium-Strong | C=C and C=N stretching in aromatic and thiazole rings |
| 1000-1300 | Medium | C-N stretch |
Data interpretation based on general principles of IR spectroscopy and data for aminobenzothiazole derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and elucidating its structure.
Table 4: Mass Spectrometry Data for 2-Amino-4-methylbenzothiazole
| m/z | Relative Intensity | Assignment |
| 164 | High | Molecular Ion [M]⁺ |
| 163 | High | [M-H]⁺ |
| 136 | Medium | [M-CNH₂]⁺ |
Data sourced from PubChem.[2]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like 2-Amino-4-methylbenzothiazole.
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer, typically operating at 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, is used.
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition : For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
IR Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Sample Preparation (KBr Pellet Method) :
-
A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.
-
Data Acquisition : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile and thermally stable compounds.
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC) :
-
Injection : A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to vaporize the sample.
-
Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5MS). The column temperature is programmed to ramp up to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry (MS) :
-
Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This guide provides a foundational set of spectroscopic data and experimental methodologies for the analysis of 2-Amino-4-methylbenzothiazole. While direct data for 4-Methylbenzo[d]thiazol-5-amine remains elusive, the information presented herein serves as a valuable reference for researchers working with related aminobenzothiazole derivatives. The provided experimental protocols and workflow diagram offer a practical framework for the systematic spectroscopic characterization of novel compounds in a research and development setting.
References
The Undocumented Journey of 4-Methylbenzo[d]thiazol-5-amine: A Technical Exploration of a Hypothetical Synthesis
An extensive review of scientific literature and chemical databases reveals no specific records detailing the discovery, historical synthesis, or biological study of 4-Methylbenzo[d]thiazol-5-amine. This particular substitution pattern on the benzothiazole core appears to be undocumented, making a traditional historical guide impossible. The compound is not listed in major chemical catalogs, and no established experimental protocols for its preparation or data on its properties are available.
This guide, therefore, pivots from a historical account to a prospective technical analysis. For researchers and drug development professionals, the absence of a compound in the literature presents an opportunity. Here, we propose a logical and scientifically grounded hypothetical pathway for the synthesis of this compound, based on established principles of heterocyclic chemistry and known reactions of related analogs.
Proposed Synthetic Pathway: A Two-Step Approach
The most plausible route to synthesize this compound involves the preparation of a nitro-substituted precursor, followed by its chemical reduction to the desired amine. This strategy is a cornerstone of aromatic chemistry for installing amino groups.
The proposed synthesis begins with a known or hypothetically accessible starting material, 2-Amino-3-methylbenzenethiol . The synthesis would proceed as follows:
-
Step 1: Cyclization to form 4-Methyl-5-nitrobenzo[d]thiazole. The initial step involves the construction of the benzothiazole ring system with the required nitro group at the 5-position. A common method for benzothiazole synthesis is the reaction of an ortho-aminothiophenol with a suitable one-carbon synthon. In this hypothetical case, the synthesis would likely start from a precursor that already contains the methyl and a nitro group in the correct positions relative to an amino and a thiol group, which then cyclize. A more direct, albeit hypothetical, approach would be the nitration of 4-methylbenzo[d]thiazole, though this risks poor regioselectivity. For the sake of a targeted synthesis, we will assume the formation from a suitably substituted benzene ring.
-
Step 2: Reduction of the Nitro Group. The nitro group of the synthesized 4-Methyl-5-nitrobenzo[d]thiazole is then reduced to the target 5-amino group. This is a standard and high-yielding transformation in organic synthesis.
Below is a diagram illustrating this proposed workflow.
Caption: Proposed two-step synthetic workflow for this compound.
Hypothetical Experimental Protocols
The following protocols are detailed methodologies for the proposed synthetic steps. These are based on standard procedures for similar transformations and would require optimization for this specific substrate.
Protocol 1: Synthesis of 4-Methyl-5-nitrobenzo[d]thiazole (Hypothetical)
This protocol assumes the availability of a suitable precursor, such as 2-amino-3-methyl-4-nitroaniline, which would first need to be converted to the corresponding aminothiophenol. A more direct, but less selective, alternative is the direct nitration of 4-methylbenzo[d]thiazole.
-
Objective: To introduce a nitro group at the 5-position of the 4-methylbenzothiazole core.
-
Reagents:
-
4-Methylbenzo[d]thiazole (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
-
Procedure:
-
To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.
-
Slowly add 4-methylbenzo[d]thiazole (1.0 eq) to the cooled sulfuric acid with stirring, ensuring the temperature does not rise above 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of cooled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 4-methylbenzo[d]thiazole over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, containing a mixture of nitro-isomers, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product would require purification by column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) to isolate the desired 4-methyl-5-nitrobenzo[d]thiazole isomer.
-
Protocol 2: Reduction to this compound
-
Objective: To reduce the nitro group of 4-methyl-5-nitrobenzo[d]thiazole to an amine.
-
Reagents:
-
4-Methyl-5-nitrobenzo[d]thiazole (1.0 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend 4-methyl-5-nitrobenzo[d]thiazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting nitro compound is fully consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH 9-10). The tin salts will precipitate as tin(II) hydroxide.
-
Extract the aqueous slurry with an organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product may be purified further by recrystallization or column chromatography if necessary.
-
Quantitative Data Summary
As this compound's synthesis has not been reported, no quantitative data (e.g., reaction yields, melting points, spectral data) exists. The tables below are placeholders for the data that would be collected upon successful synthesis and characterization.
Table 1: Physicochemical Properties of Hypothetical Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted State |
|---|---|---|---|
| 4-Methyl-5-nitrobenzo[d]thiazole | C₈H₆N₂O₂S | 194.21 | Yellow Crystalline Solid |
| this compound | C₈H₈N₂S | 164.23 | Solid (color varies) |
Table 2: Expected Spectroscopic Data for this compound
| Analysis Type | Expected Key Signals |
|---|---|
| ¹H NMR | Aromatic protons (3H), singlet for the methyl group (~2.5 ppm), broad singlet for the amine group (NH₂). |
| ¹³C NMR | Resonances for 8 distinct carbon atoms, including aromatic and thiazole ring carbons, and the methyl carbon. |
| Mass Spec (MS) | Molecular ion peak (M+) at m/z = 164. |
| Infrared (IR) | N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-H and C=C/C=N aromatic stretches. |
The Versatile Scaffold: A Technical Guide to 4-Methylbenzo[d]thiazol-5-amine and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole core, a privileged heterocyclic scaffold, is a cornerstone in the development of novel therapeutic agents. While 4-Methylbenzo[d]thiazol-5-amine is a specific entity within this class, the broader family of aminobenzothiazoles, particularly 2-aminobenzothiazole derivatives, has been more extensively explored and serves as a crucial template in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these vital building blocks. We delve into their roles as anticancer and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Introduction: The Significance of the Aminobenzothiazole Core
Benzothiazoles are bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. The introduction of an amino group to this scaffold dramatically enhances its pharmacological potential by providing a key site for chemical modification and interaction with biological targets.[1] These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The methyl-substituted aminobenzothiazole derivatives, in particular, offer a nuanced structural variation that can be exploited to fine-tune activity and selectivity.
Synthesis of Aminobenzothiazole Derivatives
The synthesis of the 2-aminobenzothiazole scaffold is well-established and typically involves the cyclization of aryl thioureas. A common and classical method is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine or sulfuryl chloride.[4][5][6]
General Experimental Protocol: Synthesis of 2-Amino-4-methylbenzothiazole
This protocol describes a common method for synthesizing 2-amino-4-methylbenzothiazole, a structural isomer of the title compound, which serves as a representative example for this class of compounds.
Materials:
-
o-Toluidine
-
Ammonium thiocyanate or Sodium thiocyanate
-
Formation of o-tolylthiourea: o-Toluidine is reacted with ammonium thiocyanate in a suitable solvent.[4]
-
Cyclization: The resulting o-tolylthiourea is suspended in a solvent such as methylene chloride and cooled.[7] Chlorine gas is then bubbled through the mixture, or sulfuryl chloride is added dropwise, leading to oxidative cyclization.[6][7]
-
Isolation of Hydrochloride Salt: The reaction forms 2-amino-4-methylbenzothiazole hydrochloride, which precipitates and can be isolated by filtration.[7]
-
Neutralization: The hydrochloride salt is then treated with a base, such as aqueous sodium hydroxide or ammonium hydroxide, to yield the free base, 2-amino-4-methylbenzothiazole.[6][7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.[6]
Synthesis of N-Substituted Derivatives
The amino group at the 2-position is a versatile handle for further functionalization, allowing for the creation of diverse chemical libraries. A common approach involves the acylation of the 2-aminobenzothiazole core with chloroacetyl chloride, followed by nucleophilic substitution with various amines.[8]
General Workflow for N-Substitution:
Caption: General workflow for the synthesis of N-substituted 2-aminobenzothiazole derivatives.
Role in Medicinal Chemistry: Anticancer Activity
Aminobenzothiazole derivatives have emerged as potent anticancer agents, targeting various key signaling pathways involved in tumor growth, proliferation, and survival.[2][3]
Inhibition of Kinase Signaling Pathways
Several aminobenzothiazole derivatives have been identified as inhibitors of critical protein kinases.
3.1.1. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[1] Certain 2-aminobenzothiazole derivatives have shown inhibitory activity against PI3Kα, leading to the downregulation of downstream effectors like Akt, induction of apoptosis, and cell cycle arrest.[9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
3.1.2. VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Hybrid molecules incorporating the 2-aminobenzothiazole scaffold have been developed as potent VEGFR-2 inhibitors.[11]
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminobenzothiazole derivatives.
3.1.3. BRAF-MEK-ERK Signaling Pathway
The BRAF-MEK-ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation and survival. Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of this pathway.[12][13] Some benzothiazole derivatives have been investigated as potential inhibitors of kinases within this pathway.[14]
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JU | New benzothiazole hybrids as potential VEGFR-2 [ju.edu.sa]
- 12. mdpi.com [mdpi.com]
- 13. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Utilizing 4-Methylbenzo[d]thiazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylbenzo[d]thiazol-5-amine is a heterocyclic amine containing a benzothiazole core structure. The benzothiazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of a reactive primary amine group at the 5-position, coupled with the methyl group at the 4-position, offers a unique starting point for the synthesis of novel derivatives with potentially enhanced or novel pharmacological profiles. The strategic functionalization of the 5-amino group allows for the introduction of diverse pharmacophores and the exploration of new chemical space in drug discovery.
I. General Synthetic Strategies
The primary amino group of this compound is the key reactive site for derivatization. Common synthetic transformations involving this functional group include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.
-
Schiff Base Formation: Condensation with various aldehydes and ketones to yield imines (Schiff bases), which can be further reduced to secondary amines.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Diazotization and Azo Coupling: Conversion of the amino group to a diazonium salt, followed by coupling with activated aromatic or heterocyclic compounds to form azo dyes.
-
Heterocycle Formation: Utilization of the amino group as a nucleophile in cyclization reactions to construct fused heterocyclic systems.
II. Experimental Protocols
The following are detailed, adaptable protocols for key synthetic transformations of this compound.
Protocol 1: Synthesis of N-(4-methylbenzo[d]thiazol-5-yl)acetamide (Amide Formation)
Objective: To synthesize an amide derivative through acylation of the 5-amino group.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methylbenzo[d]thiazol-5-yl)acetamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Schiff Base Derivative
Objective: To synthesize an imine derivative via condensation with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the synthesized Schiff base by ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a C=N stretch).
III. Data Presentation
As specific quantitative data for novel compounds derived from this compound is not available, the following table serves as a template for organizing such data once obtained.
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | IC₅₀ / EC₅₀ (µM) [Target] | Purity (%) |
| CPD-01 | [Insert Structure] | ||||
| CPD-02 | [Insert Structure] | ||||
| CPD-03 | [Insert Structure] |
IV. Visualizations
The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated for newly synthesized compounds.
Caption: General workflow for synthesis and biological evaluation.
Synthesis of 4-Methylbenzo[d]thiazol-5-amine Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the multi-step synthesis of 4-Methylbenzo[d]thiazol-5-amine, a key intermediate in the development of various pharmaceutically active compounds. The synthesis commences with the preparation of 2-amino-4-methylbenzothiazole from o-toluidine, followed by a sequence of protection, nitration, deprotection, and reduction steps to yield the target molecule. This document outlines detailed experimental procedures, presents quantitative data in tabular format for clarity, and includes a visual representation of the synthetic workflow.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the benzothiazole core plays a crucial role in modulating its biological activity. This compound, in particular, serves as a valuable building block for the synthesis of novel therapeutic agents. This protocol details a reliable synthetic route to this important intermediate and its derivatives.
Synthetic Workflow
The overall synthetic strategy to obtain this compound is depicted in the workflow diagram below. The process involves four main stages: formation of the benzothiazole ring, protection of the 2-amino group, regioselective nitration, and a final reduction to yield the desired 5-amino product.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methylbenzothiazole
This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.
Part A: Synthesis of o-Tolylthiourea
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add o-toluidine (1.0 eq) and a solution of hydrochloric acid (2.0 eq) in water.
-
Add ammonium thiocyanate (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should cause the o-tolylthiourea to precipitate.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Part B: Cyclization to 2-Amino-4-methylbenzothiazole
-
Suspend the dried o-tolylthiourea (1.0 eq) in a suitable solvent such as methylene chloride or chloroform in a three-necked flask equipped with a dropping funnel, a condenser, and a gas inlet tube.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of chlorine (1.1 eq) in the same solvent or sulfuryl chloride (1.1 eq) dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Heat the mixture to reflux for 1 hour to ensure completion of the reaction and to drive off any excess chlorine and hydrogen chloride gas.
-
Cool the mixture and filter the precipitated 2-amino-4-methylbenzothiazole hydrochloride.
-
Neutralize the hydrochloride salt with an aqueous solution of a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free base.
-
Filter the solid, wash thoroughly with water, and dry to obtain 2-amino-4-methylbenzothiazole.
| Starting Material | Product | Reagents | Solvent | Yield (%) |
| o-Toluidine | 2-Amino-4-methylbenzothiazole | NH4SCN, HCl, Cl2 | Methylene Chloride | 85-95 |
Table 1: Summary of the synthesis of 2-Amino-4-methylbenzothiazole.
Step 2: Acetylation of 2-Amino-4-methylbenzothiazole
-
In a round-bottom flask, dissolve 2-amino-4-methylbenzothiazole (1.0 eq) in acetic anhydride (3.0 eq).
-
Add a catalytic amount of a base such as pyridine or triethylamine.
-
Heat the reaction mixture at 80-90 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the cooled reaction mixture into ice-water with stirring to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure N-(4-methylbenzo[d]thiazol-2-yl)acetamide.
| Starting Material | Product | Reagents | Yield (%) |
| 2-Amino-4-methylbenzothiazole | N-(4-Methylbenzo[d]thiazol-2-yl)acetamide | Acetic Anhydride, Pyridine | 90-95 |
Table 2: Summary of the acetylation of 2-Amino-4-methylbenzothiazole.
Step 3: Nitration of N-(4-Methylbenzo[d]thiazol-2-yl)acetamide
Caution: Nitration reactions are highly exothermic and require careful temperature control. Perform this reaction in a fume hood with appropriate safety precautions.
-
In a flask cooled in an ice-salt bath (-5 to 0 °C), slowly add N-(4-methylbenzo[d]thiazol-2-yl)acetamide (1.0 eq) to concentrated sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry.
-
The crude product may be a mixture of isomers. Purify by column chromatography (silica gel, using a gradient of hexane and ethyl acetate) to isolate the desired N-(4-methyl-5-nitrobenzo[d]thiazol-2-yl)acetamide.
| Starting Material | Product | Reagents | Yield (%) |
| N-(4-Methylbenzo[d]thiazol-2-yl)acetamide | N-(4-Methyl-5-nitrobenzo[d]thiazol-2-yl)acetamide | HNO3, H2SO4 | 40-50 (of isolated 5-nitro isomer) |
Table 3: Summary of the nitration reaction.
Step 4: Hydrolysis and Reduction to this compound
-
Suspend N-(4-methyl-5-nitrobenzo[d]thiazol-2-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the acetamide.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate 2-amino-4-methyl-5-nitrobenzothiazole.
-
Filter, wash with water, and dry the intermediate.
-
For the reduction, suspend the 2-amino-4-methyl-5-nitrobenzothiazole (1.0 eq) in glacial acetic acid.
-
Heat the mixture to 60-70 °C and add iron powder (3.0-5.0 eq) portion-wise.
-
Stir the reaction mixture at this temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and basify with ammonium hydroxide to precipitate the final product.
-
Filter the solid, wash with water, and dry to obtain this compound.
| Starting Material | Product | Reagents | Yield (%) |
| N-(4-Methyl-5-nitrobenzo[d]thiazol-2-yl)acetamide | This compound | HCl, Ethanol (Hydrolysis); Fe, Acetic Acid (Reduction) | 70-80 |
Table 4: Summary of the final deprotection and reduction steps.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm their structures and purity. The expected data should be compared with literature values where available.
Conclusion
This application note provides a detailed and systematic protocol for the synthesis of this compound and its derivatives. The described procedures are based on established chemical transformations and have been optimized for clarity and reproducibility. This valuable intermediate can be utilized in the synthesis of a wide array of biologically active molecules, making this protocol a useful resource for researchers in the field of medicinal chemistry and drug discovery.
Application of 4-Methylbenzo[d]thiazol-5-amine in Kinase Inhibitor Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for cancer therapy. The 4-methylbenzo[d]thiazol-5-amine core, in particular, serves as a valuable starting point for the design and synthesis of novel kinase inhibitors. The strategic placement of the methyl and amine groups on the benzothiazole ring system allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the application of this scaffold in the development of kinase inhibitors, focusing on dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), and provides detailed protocols for their synthesis and evaluation.
Kinase Targets and Signaling Pathways
Derivatives of the benzothiazole scaffold have been investigated as inhibitors of a variety of kinases, including CK2, GSK3β, c-Met, JNK, Src, and Abl.[1][2][3][4][5] A notable application is the development of dual inhibitors targeting CK2 and GSK3β.[2][6][7][8] Both kinases are implicated in the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN.[2] Simultaneous inhibition of CK2 and GSK3β is a promising strategy to prevent PTEN deactivation and thereby suppress tumor growth.[2]
The signaling pathway involving CK2, GSK3β, and PTEN is crucial in cell survival and proliferation. PTEN is a phosphatase that negatively regulates the PI3K/Akt signaling pathway. Phosphorylation of PTEN by CK2 and GSK3β inhibits its tumor-suppressive function. Therefore, inhibitors of these kinases can restore PTEN activity and downregulate the pro-survival PI3K/Akt pathway.
References
- 1. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 4-benzothiazole amino quinazolines Dasatinib derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[<i>d</i>]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (CHEMBL... - ChEMBL [ebi.ac.uk]
- 7. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methylbenzo[d]thiazol-5-amine and its Analogs as Fluorescent Probes in Cellular Imaging
Disclaimer: While the inquiry specified 4-Methylbenzo[d]thiazol-5-amine, a thorough review of scientific literature did not yield specific data for this compound's application as a fluorescent probe in cellular imaging. Therefore, these application notes and protocols are based on a well-documented class of structurally related benzothiazole-based fluorescent probes, specifically sulfonyl benzothiazole derivatives used for detecting biothiols. The following information is adapted from published research on these analogous probes and is intended to serve as a comprehensive guide for researchers interested in the application of aminobenzothiazole-based fluorophores in cellular imaging.
Introduction to Benzothiazole-Based Fluorescent Probes
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of cellular imaging due to their unique photophysical properties.[1][2] These compounds often exhibit desirable characteristics for fluorescent probes, including high quantum yields, photostability, and sensitivity to their local environment, making them excellent candidates for the development of sensors for various biological analytes and processes.[3][4] Their compact size and lipophilic nature can also facilitate cell permeability, a critical feature for live-cell imaging.[5]
This document provides detailed application notes and protocols for the use of a representative sulfonyl benzothiazole-based fluorescent probe, herein referred to as "Probe-BT," for the detection of biothiols in living cells. This probe operates on a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent and exhibits a significant increase in fluorescence upon reaction with its target analyte.
Quantitative Data Presentation
The photophysical and performance characteristics of a representative sulfonyl benzothiazole-based probe (RSHP3) for biothiol detection are summarized in the table below.[6]
| Parameter | Value |
| Excitation Wavelength (λex) | 490 nm |
| Emission Wavelength (λem) | 518 nm |
| Fluorescence Response | "Turn-on" upon reaction with biothiols |
| Analyte | Biothiols (e.g., Cysteine, Homocysteine, Glutathione) |
| Cell Line Example | HeLa (Human cervical cancer cells) |
| Typical Concentration | 10 µM |
| Incubation Time | 20 minutes |
| Cytotoxicity | Low at working concentrations |
Signaling Pathway and Detection Mechanism
The detection of biothiols by sulfonyl benzothiazole-based probes is based on a thiol-mediated nucleophilic aromatic substitution reaction. The sulfonyl group acts as a quencher of the benzothiazole fluorescence. In the presence of biothiols, the thiol group displaces the sulfonyl group, releasing the highly fluorescent aminobenzothiazole fluorophore.
Caption: Mechanism of biothiol detection.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Biothiols
This protocol details the steps for staining and imaging intracellular biothiols in live mammalian cells using a sulfonyl benzothiazole-based fluorescent probe.
Materials:
-
Sulfonyl benzothiazole fluorescent probe (e.g., RSHP3)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), pH 7.4
-
24-well imaging plates or chambered cover glasses
-
Fluorescence microscope with appropriate filter sets (e.g., excitation at 490 nm, emission at 518 nm)
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
One day before imaging, seed the cells onto 24-well imaging plates or chambered cover glasses at a density that will result in 60-70% confluency on the day of the experiment.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the sulfonyl benzothiazole probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in serum-free DMEM to a final working concentration of 10 µM.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the 10 µM probe solution to the cells and incubate for 20 minutes at 37°C in the 5% CO2 incubator.[6]
-
-
Imaging:
-
After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation 490 nm, emission 518 nm).
-
Caption: Workflow for live-cell imaging.
Protocol 2: Cytotoxicity Assay
It is crucial to assess the potential cytotoxicity of any new fluorescent probe. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Sulfonyl benzothiazole fluorescent probe
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Probe Treatment:
-
Prepare serial dilutions of the fluorescent probe in culture medium at various concentrations (e.g., 0, 5, 10, 20, 40, 80 µM).
-
Remove the old medium from the cells and add 100 µL of the probe-containing medium to each well.
-
Incubate the cells for the desired period (e.g., 12 or 24 hours) at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
-
Caption: Workflow for MTT cytotoxicity assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | - Incorrect filter set used.- Probe concentration is too low.- Incubation time is too short.- Low levels of target analyte in cells. | - Ensure excitation and emission filters match the probe's spectra.- Increase probe concentration (e.g., up to 20 µM).- Increase incubation time (e.g., up to 60 minutes).- Use a positive control (e.g., pre-treat cells with a known inducer of the analyte). |
| High background fluorescence | - Incomplete removal of excess probe.- Probe concentration is too high. | - Increase the number and duration of washes after incubation.- Decrease the probe concentration. |
| Cell death or morphological changes | - Probe is cytotoxic at the concentration used.- Phototoxicity from excessive light exposure. | - Perform a cytotoxicity assay to determine the optimal, non-toxic concentration.- Reduce the intensity and duration of the excitation light. Use a more sensitive camera or objective. |
Conclusion
Benzothiazole-based fluorescent probes represent a versatile class of tools for cellular imaging. While specific data for this compound is not currently available, the principles and protocols outlined here for analogous sulfonyl benzothiazole probes provide a solid foundation for researchers to explore the potential of this and other related compounds in their own experimental systems. As with any new probe, it is essential to characterize its photophysical properties, cytotoxicity, and optimal staining conditions for the specific cell type and application of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective Fluorescence off-on Probes for Biothiols and Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of 4-Methylbenzo[d]thiazol-5-amine: A Step-by-Step Guide for Researchers
For Immediate Release
This application note provides detailed protocols and a comprehensive guide for the functionalization of 4-Methylbenzo[d]thiazol-5-amine, a key scaffold in medicinal chemistry and drug development. The following sections detail common functionalization strategies including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, providing researchers with the necessary information to synthesize a diverse range of derivatives for further investigation.
Introduction
This compound is a versatile building block in the synthesis of novel therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the 5-amino group allows for the modulation of the molecule's physicochemical properties and biological activity, making it a crucial step in the drug discovery process. This guide outlines key experimental procedures for modifying this promising scaffold.
Core Functionalization Reactions
The primary site of functionalization on this compound is the nucleophilic 5-amino group. This allows for a variety of chemical transformations to introduce diverse substituents.
Diagram of Key Functionalization Pathways
Caption: Overview of major functionalization reactions at the 5-amino position.
N-Acylation
N-acylation is a fundamental method to introduce amide functionalities, which can act as hydrogen bond donors and acceptors, influencing molecular interactions with biological targets.
Experimental Protocol: General Procedure for N-Acylation
This protocol is adapted from a general method for the acylation of aminobenzothiazoles.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base (1.1-1.5 eq.), such as triethylamine (TEA) or pyridine, to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic anhydride) (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.
Table 1: Representative Data for N-Acylation of Aminobenzothiazoles
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Spectroscopic Data (Expected) |
| 1 | Acetyl Chloride | TEA | DCM | 4 | >90 | ¹H NMR: Singlet for methyl group (~2.5 ppm), singlet for acetyl methyl (~2.2 ppm), aromatic protons. |
| 2 | Benzoyl Chloride | Pyridine | THF | 6 | >85 | ¹H NMR: Singlet for methyl group (~2.5 ppm), aromatic protons from both benzothiazole and benzoyl moieties. |
Workflow for N-Acylation
Caption: Step-by-step workflow for the N-acylation reaction.
N-Alkylation
N-alkylation introduces alkyl groups to the amino functionality, which can alter the compound's lipophilicity and steric profile.
Experimental Protocol: General Procedure for N-Alkylation [1]
This procedure is based on the N-alkylation of substituted 2-aminobenzothiazoles and can be adapted for the 5-amino isomer.
-
Mixture Preparation: In a round-bottom flask, combine this compound (1.0 eq.), the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.), and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Reaction: Heat the reaction mixture at a temperature ranging from 60 to 100 °C. Monitor the reaction by TLC. Reaction times can vary from 4 to 24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent.
-
Purification: Wash the organic extracts, dry over a drying agent, and concentrate. Purify the crude product by column chromatography to yield the N-alkylated product.
Table 2: Representative Data for N-Alkylation of Aminobenzothiazoles
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Spectroscopic Data (Expected) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 80 | 8 | >80 | ¹H NMR: Singlet for methyl group (~2.5 ppm), singlet for benzylic protons (~4.4 ppm). |
| 2 | Ethyl Iodide | NaH | THF | 65 | 12 | >70 | ¹H NMR: Singlet for methyl group (~2.5 ppm), quartet for ethyl CH₂ (~3.3 ppm), triplet for ethyl CH₃ (~1.3 ppm). |
Workflow for N-Alkylation
Caption: Step-by-step workflow for the N-alkylation reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2][3]
This is a generalized protocol based on established Buchwald-Hartwig conditions.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the N-arylated product.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | >70 |
| 2 | 4-Chloropyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | >60 |
Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Signaling Pathways
While the specific signaling pathways modulated by derivatives of this compound are not extensively documented, related benzothiazole compounds have been reported to exhibit anticancer activity by targeting various kinases. For instance, some benzothiazole derivatives have been investigated as inhibitors of enzymes such as PI3Kγ, which are crucial components of cell signaling pathways involved in cell growth, proliferation, and survival. Further research is required to elucidate the precise mechanisms of action for functionalized this compound derivatives.
Conclusion
This application note provides a foundational guide for the functionalization of this compound. The detailed protocols for N-acylation, N-alkylation, and Buchwald-Hartwig amination offer researchers a starting point for the synthesis of novel derivatives. The resulting compounds can be screened for a variety of biological activities, contributing to the development of new therapeutic agents. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best possible outcomes.
References
Application Notes and Protocols: 4-Methylbenzo[d]thiazol-5-amine in Organic Electronics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct experimental data on the application of 4-Methylbenzo[d]thiazol-5-amine in organic electronics is not yet prevalent in published literature, its structural similarity to other benzothiazole derivatives that have demonstrated significant potential in this field makes it a compound of high interest. Benzothiazole-based molecules are increasingly being explored as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their favorable electronic properties and thermal stability.
These application notes provide a predictive overview of the potential uses of this compound and its derivatives in organic electronics, based on data from analogous compounds. The provided protocols are generalized methodologies that can serve as a starting point for the experimental investigation of this specific molecule. It is crucial to note that these are predictive application notes and protocols that require experimental validation.
Potential Applications in Organic Electronics
This compound is a promising candidate for use as a fundamental building block in the synthesis of more complex organic electronic materials. Its amine functionality provides a reactive site for the attachment of various aryl groups, enabling the creation of larger, conjugated molecules with tailored electronic properties.
The primary anticipated application is in the development of hole-transporting materials (HTMs) . The electron-rich nature of the benzothiazole core, combined with the electron-donating amine group, suggests that derivatives of this molecule could possess suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport from the anode in OLEDs or from the perovskite layer in PSCs.
Data Presentation: Properties of Related Benzothiazole-Based Hole-Transporting Materials
To provide a performance context for derivatives of this compound, the following table summarizes the key properties of several reported benzothiazole-based HTMs. It is anticipated that new materials synthesized from this compound would exhibit properties within a similar range.
| Material Abbreviation | HOMO Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Device Type | Power Conversion Efficiency (PCE) (%) / External Quantum Efficiency (EQE) (%) | Reference |
| V1670 | -5.26 | - | PSC | 18.5 | [1][2] |
| V1671 | -5.43 | - | PSC | 19.8 | [1][2] |
| V1672 | -5.62 | - | PSC | 20.74 | [1][2] |
| DTBT | - | 8.77 x 10⁻⁴ | PSC | - | [3] |
| B-TPA | - | - | PSC | 23.2 | [4] |
| Jy5 | - | 1.24 x 10⁻⁵ | PSC | - | [5] |
| Jy6 | - | 2.45 x 10⁻³ | PSC | - | [5] |
| Jy7 | - | 1.01 x 10⁻¹ | PSC | - | [5] |
Experimental Protocols
Protocol 1: Proposed Synthesis of a Triarylamine-Functionalized 4-Methylbenzo[d]thiazole Derivative (HTM-1)
This protocol outlines a hypothetical synthesis of a hole-transporting material derived from this compound, based on common cross-coupling reactions used for synthesizing similar HTMs.
Materials:
-
This compound
-
4-bromobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), 4-bromobiphenyl (2.2 equivalents), sodium tert-butoxide (3 equivalents), and palladium(II) acetate (0.05 equivalents).
-
Add anhydrous toluene to the flask via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired triarylamine-functionalized hole-transporting material (HTM-1).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01318F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced performance of perovskite solar cells via construction of benzothiadiazole-based hole transport materials utilizing an asymmetric strategy - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Assays with 4-Methylbenzo[d]thiazol-5-amine-based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 4-Methylbenzo[d]thiazol-5-amine-based compounds in various biological assays. The information is intended to guide researchers in the development and execution of experiments for drug discovery and other life science applications.
Introduction
Compounds based on the this compound scaffold have emerged as a versatile class of molecules with significant potential in drug discovery and chemical biology. Their unique chemical structure allows for modifications that lead to a wide range of biological activities. These compounds have been particularly prominent in the development of kinase inhibitors for cancer therapy, as well as in the design of fluorescent probes for detecting pathological protein aggregates, such as those implicated in Alzheimer's disease. This document outlines key applications and provides detailed protocols for assays involving these promising compounds.
Key Applications
-
Kinase Inhibition: Derivatives of this compound have been synthesized and identified as potent inhibitors of various protein kinases, playing a crucial role in cancer-related signaling pathways.
-
Anticancer Activity: The kinase inhibitory effects of these compounds often translate to significant cytotoxic activity against various cancer cell lines.
-
Fluorescent Probes: The benzothiazole core is a fluorophore, and its derivatives have been developed as probes for the detection of amyloid-beta (Aβ) aggregates, which are hallmarks of Alzheimer's disease.
Data Presentation: Quantitative Assay Data
The following tables summarize the quantitative data from various assays performed with this compound-based compounds.
Table 1: Kinase Inhibitory Activity of Tetrahydrobenzo[d]thiazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| 1g | CK2 | 1.9[1][2] |
| GSK3β | 0.67[1][2] | |
| 2g | CK2 | < 3[1] |
| GSK3β | < 3[1] | |
| 1d | CK2 | < 8[1] |
| GSK3β | < 8[1] | |
| 1h | CK2 | < 8[1] |
| GSK3β | < 8[1] |
Table 2: Anticancer Activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) |
| 3d (with 4-chlorophenylamino) | MCF-7 (Breast Cancer) | 10[3] |
Table 3: Performance of Benzothiazole-Based Fluorescent Probe RM-28 for Aβ Aggregate Detection
| Parameter | Value |
| Binding Affinity (Kd) | 175.69 ± 4.8 nM[4][5][6][7] |
| Fluorescence Enhancement | 7.5-fold[4][5][6][7] |
| Emission Maximum upon Binding | >598 nm[4][5][6][7] |
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[1][2][][9] Many kinases, such as CK2 and GSK3β, are involved in this pathway.[1] The inhibitory action of this compound-based compounds on these kinases can disrupt this pathway, leading to anticancer effects.
Figure 1: PI3K/Akt signaling pathway and points of inhibition by this compound compounds.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the kinase inhibitory potential of the compounds.
Figure 2: General workflow for a kinase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 value of a this compound-based compound against a specific kinase, such as CK2 or GSK3β. Commercial kits, for example, from Promega (ADP-Glo™) or BPS Bioscience, are often used for this purpose.[10][11][12][13][14]
Materials:
-
Purified recombinant kinase (e.g., CK2, GSK3β)
-
Kinase-specific substrate
-
ATP
-
This compound-based compound (test inhibitor)
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (example for a 25 µL reaction volume):
-
In a 96-well plate, add 5 µL of the diluted test compound or control (vehicle or positive control) to the appropriate wells.
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.
-
-
Detection:
-
Follow the instructions provided with the luminescent kinase assay kit. This typically involves:
-
Adding a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubating for a specified period (e.g., 40 minutes at room temperature).
-
Adding a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubating for another period (e.g., 30 minutes at room temperature).
-
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[15][16][17][18] It is commonly used to determine the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-based compound
-
Known cytotoxic drug (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or controls.
-
Include wells with untreated cells (negative control) and vehicle-treated cells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[15]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Protocol 3: Fluorescent Probe Assay for Aβ Aggregate Detection
This protocol describes the use of a this compound-based fluorescent probe to detect the presence of amyloid-beta (Aβ) aggregates in vitro.
Materials:
-
Synthetic Aβ(1-42) peptide
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
This compound-based fluorescent probe (e.g., RM-28)
-
Black, non-binding 96-well plates
-
Fluorometer or fluorescence plate reader
Procedure:
-
Preparation of Aβ Aggregates:
-
Dissolve the synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent to create a peptide film.
-
Resuspend the peptide film in an aggregation buffer to a desired concentration (e.g., 25 µM).
-
Incubate the solution at 37°C with gentle agitation for a period sufficient to form aggregates (e.g., 24-72 hours).
-
-
Fluorescence Binding Assay:
-
Prepare serial dilutions of the fluorescent probe in the aggregation buffer.
-
In a black 96-well plate, add a fixed concentration of pre-formed Aβ aggregates to each well.
-
Add the different concentrations of the fluorescent probe to the wells containing the Aβ aggregates.
-
Include control wells with the probe alone (no aggregates) and aggregates alone (no probe).
-
Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the fluorescence of the blank (buffer only) and the fluorescence of the aggregates alone from the readings.
-
Plot the fluorescence intensity versus the probe concentration.
-
To determine the binding affinity (Kd), perform a saturation binding experiment and fit the data to a one-site binding model.
-
To quantify the fluorescence enhancement, divide the maximum fluorescence intensity in the presence of aggregates by the fluorescence intensity of the probe alone.
-
These protocols provide a foundation for utilizing this compound-based compounds in various assays. Researchers should optimize the specific conditions for their particular compounds and experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.es [promega.es]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 16. jnu.ac.bd [jnu.ac.bd]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylbenzo[d]thiazol-5-amine
Welcome to the technical support center for the synthesis of 4-Methylbenzo[d]thiazol-5-amine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound?
A1: A prevalent and reliable synthetic route involves a two-step process. First, the synthesis of the intermediate, 4-methyl-5-nitrobenzo[d]thiazole, is performed. This is followed by the reduction of the nitro group at the 5-position to yield the target amine, this compound. The efficiency of the final reduction step is critical for the overall yield.
Q2: What are the most critical factors that influence the overall yield of the synthesis?
A2: The two most critical factors are the efficiency of the benzothiazole ring formation and the chemoselective reduction of the nitro group. Key parameters to control include:
-
Purity of Starting Materials: Impurities in precursors like 2-amino-3-methylthiophenol derivatives can lead to significant side product formation.
-
Cyclization Conditions: The choice of catalyst, solvent, and temperature for the benzothiazole ring formation is crucial for maximizing the yield of the nitro-intermediate.
-
Choice of Reducing Agent: The selection of the reducing agent and reaction conditions for the nitro-to-amine conversion is paramount. Inefficient or non-selective agents can lead to incomplete reactions or the formation of undesired by-products such as hydroxylamines or azo compounds.[1][2]
-
Reaction Atmosphere: For catalytic hydrogenation methods, ensuring an inert atmosphere and proper catalyst handling is essential to prevent catalyst poisoning.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Problem Area 1: Synthesis of the 4-Methyl-5-nitrobenzo[d]thiazole Intermediate
Q3: My yield for the benzothiazole cyclization step is consistently low. What are the likely causes and how can I improve it?
A3: Low yields during the formation of the benzothiazole ring are a common issue. Consider the following troubleshooting steps:
-
Review Your Cyclization Strategy: There are numerous methods to synthesize the benzothiazole nucleus.[3] The condensation of a 2-aminothiophenol derivative with reagents like aldehydes, carboxylic acids, or acyl chlorides is common.[4][5] If you are using a specific named reaction, such as Jacobsen cyclization, ensure the conditions are optimized for your substrate.[3]
-
Optimize Reaction Conditions:
-
Catalyst: Many cyclizations benefit from either Brønsted or Lewis acid catalysts.[6] For example, samarium triflate has been used as a reusable catalyst in aqueous media.[7]
-
Solvent and Temperature: The choice of solvent can significantly impact solubility and reaction rates. Experiment with different solvents (e.g., ethanol, DMF, dioxane) and adjust the temperature. Some modern methods utilize green chemistry principles with water as a solvent or even solvent-free conditions.[4][8]
-
Atmosphere: Ensure the reaction is carried out under an appropriate atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to oxidation.
-
Problem Area 2: Reduction of 4-Methyl-5-nitrobenzo[d]thiazole
Q4: The reduction of the nitro group is incomplete, and I am recovering unreacted starting material. How can I achieve full conversion?
A4: Incomplete reduction is typically due to insufficient reducing power or deactivation of the catalyst.
-
Increase Equivalents of Reducing Agent: If using a stoichiometric reductant like iron (Fe), tin(II) chloride (SnCl2), or sodium hydrosulfite, try increasing the molar equivalents relative to the nitro-compound.
-
Activate Your Reagents: When using iron powder, its activation is key. A common and highly effective method is to use iron in the presence of an acid, such as HCl or acetic acid, which generates the active reducing species in situ.[1][9]
-
Change the Reducing Agent: If one method is ineffective, consider alternatives. Catalytic hydrogenation (using catalysts like Pd/C or Raney nickel) is a very effective method, though it requires specialized equipment (hydrogenator).[1] A variety of other reagents are also known to be effective.[8]
-
Extend Reaction Time or Increase Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may help drive it to completion, but be cautious of potential side reactions.
Q5: I am observing significant by-products, such as azo-compounds or hydroxylamines, during the nitro reduction. How can I improve the selectivity for the primary amine?
A5: The formation of by-products results from partial reduction or subsequent condensation reactions of intermediates. The choice of reductant is critical for selectivity.
-
Avoid Harsh Reducing Agents: Certain powerful reducing agents, like lithium aluminum hydride, are often not suitable for aryl nitro reductions as they can lead to over-reduction or the formation of azo compounds.[1]
-
Use a Chemoselective Method: The Fe/HCl system is widely regarded as a practical and highly chemoselective method for reducing nitroarenes to anilines, showing excellent tolerance for other functional groups.[9] This method often minimizes the formation of dimeric by-products.
-
Control Reaction pH: The pH of the reaction medium can influence the product distribution. For instance, reductions with zinc metal can yield different products depending on whether the conditions are acidic, neutral, or basic.
-
Consider Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like hydrazine or formic acid in the presence of a catalyst, can be very mild and selective.
Data Presentation: Comparison of Nitroarene Reduction Methods
The following table summarizes common methods for the reduction of aromatic nitro compounds to anilines, highlighting their typical conditions and characteristics.
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| Fe / Acid (e.g., HCl, Acetic Acid) | Reflux in Ethanol/Water | Inexpensive, high chemoselectivity, tolerant of many functional groups, environmentally benign metal.[9] | Requires acidic conditions, workup involves filtering iron salts. |
| Tin(II) Chloride (SnCl2) | HCl, Ethanol, Room Temp or Heat | Mild conditions, effective for many substrates. | Tin waste is toxic and requires careful disposal, can be expensive. |
| Catalytic Hydrogenation (H2, Pd/C) | H2 gas (balloon or Parr shaker), Methanol/Ethanol, Room Temp | Very clean reaction, high yields, product is isolated by simple filtration and solvent evaporation. | Requires specialized equipment, catalyst can be pyrophoric, potential for dehalogenation on certain substrates.[1] |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic system, often with a phase transfer catalyst | Works under neutral or basic conditions, useful for sensitive substrates. | Can be less efficient, may require large excess of reagent. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aromatic Nitro Compound using Activated Iron
This protocol is adapted from a general method for the chemoselective reduction of nitroarenes using iron.[9]
Materials:
-
4-methyl-5-nitrobenzo[d]thiazole (1.0 eq)
-
Iron powder (<10 mesh) (5.0 eq)
-
Ammonium chloride (NH4Cl) (4.0 eq)
-
Ethanol (or Methanol)
-
Water
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-methyl-5-nitrobenzo[d]thiazole, ethanol, and water (e.g., in a 2:1 or 3:1 ratio).
-
Add the iron powder and ammonium chloride to the mixture.
-
Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-6 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified further by recrystallization or column chromatography.
Protocol 2: General Procedure for Benzothiazole Synthesis via Condensation
This protocol provides a general method for synthesizing a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde, a common route for forming the benzothiazole core.[4]
Materials:
-
2-aminothiophenol derivative (1.0 eq)
-
Aldehyde (1.0 eq)
-
Ethanol
-
Catalyst (e.g., a few drops of acetic acid, or a solid acid catalyst)
Procedure:
-
Dissolve the 2-aminothiophenol derivative in ethanol in a round-bottom flask.
-
Add the aldehyde to the solution.
-
Add the catalyst if required. Many modern procedures use oxidative conditions, for instance, H2O2/HCl, to facilitate the cyclization.[4]
-
Stir the reaction at room temperature or heat to reflux, depending on the specific substrates.
-
Monitor the reaction by TLC. The reaction is often complete within 1-6 hours.
-
Upon completion, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be collected by filtration and washed with cold ethanol or purified by column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical processes in the synthesis of this compound.
Caption: Overall experimental workflow for the synthesis.
Caption: Troubleshooting guide for low yield in the reduction step.
Caption: Reaction pathway for nitro reduction and side product formation.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methylbenzo[d]thiazol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of 4-Methylbenzo[d]thiazol-5-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for aminobenzothiazole derivatives like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Without a specific synthesis route, potential impurities can be inferred from general benzothiazole syntheses. These may include starting materials, regioisomers (e.g., other isomers of methylbenzo[d]thiazol-amine), and byproducts from side reactions. For instance, if the synthesis involves the reaction of a substituted aniline, unreacted starting material and over-alkylated or cyclized byproducts could be present.
Q3: How does the basicity of the amine group affect purification by column chromatography?
A3: The basic amine functional group in this compound can interact strongly with the acidic silica gel commonly used in column chromatography. This interaction can lead to peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the column.
Q4: Are there any known stability issues with this compound during purification?
A4: Aromatic amines can be susceptible to oxidation, which may be catalyzed by light, air, or trace metals. This can lead to the formation of colored impurities. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light where possible.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even with heating. | The compound has low solubility in the selected solvent. | - Try a different solvent or a solvent mixture. - Increase the volume of the solvent. - Consider a solvent system with a higher boiling point to allow for heating to a higher temperature (use appropriate safety precautions). |
| Compound oils out instead of crystallizing upon cooling. | - The cooling process is too rapid. - The solution is supersaturated. - The presence of impurities is inhibiting crystallization. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Add a seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Try a different recrystallization solvent or a solvent pair. |
| Poor recovery of the purified compound. | - The compound is too soluble in the recrystallization solvent, even at low temperatures. - Too much solvent was used. | - Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent required to fully dissolve the compound. - Cool the solution for an extended period to maximize crystal formation. |
| Crystals are colored, indicating the presence of impurities. | - Colored impurities are co-crystallizing with the product. - The compound is degrading during the heating process. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling. - Perform the recrystallization under an inert atmosphere to prevent oxidation. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Significant peak tailing. | Strong interaction between the basic amine and acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Use a less acidic stationary phase, such as neutral alumina or amine-functionalized silica. |
| Poor separation of the desired compound from impurities. | Inappropriate eluent polarity. | - Optimize the eluent system by running thin-layer chromatography (TLC) with various solvent mixtures of differing polarities. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Compound appears to be stuck on the column. | The compound is strongly adsorbed to the stationary phase. | - Increase the polarity of the eluent significantly (e.g., switch to a methanol/dichloromethane mixture). - If using a basic modifier, increase its concentration. - Consider using reverse-phase chromatography. |
| Colored bands appear on the column, and the collected product is discolored. | Decomposition of the compound on the silica gel. | - Deactivate the silica gel by washing it with the eluent containing a basic modifier before packing the column. - Perform the chromatography quickly to minimize the contact time between the compound and the stationary phase. - Handle the compound and pack the column under an inert atmosphere. |
Data Presentation
Table 1: Physical Properties of 4-Methylbenzo[d]thiazol-2-amine (Isomer)
Disclaimer: The following data is for the isomeric 4-Methylbenzo[d]thiazol-2-amine and should be used as an estimation only. The actual properties of this compound must be determined experimentally.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂S | [1] |
| Molecular Weight | 164.23 g/mol | [1] |
| Melting Point | 137-139 °C | [1] |
| Boiling Point | 322.0 °C at 760 mmHg | [1] |
| Water Solubility | <0.1 g/100 mL at 24 °C | [1] |
Table 2: General Solvent Suitability for Recrystallization of Aminobenzothiazoles
Disclaimer: This table provides general guidance. The optimal solvent for this compound must be determined experimentally through solubility testing.
| Solvent | Suitability for Dissolving (Hot) | Suitability for Crystallizing (Cold) | Notes |
| Ethanol | Good | Moderate | Often a good starting point for aromatic amines. |
| Methanol | Good | Moderate | Similar to ethanol but may have higher solubility. |
| Isopropanol | Moderate | Good | Can lead to good crystal formation. |
| Toluene | Moderate | Good | Good for less polar impurities. |
| Ethyl Acetate | Moderate | Good | Can be used alone or in combination with hexanes. |
| Hexanes/Heptane | Poor | Excellent | Typically used as an anti-solvent in a solvent pair. |
| Dichloromethane | Good | Poor | High volatility, often used for chromatography. |
| Water | Poor | Excellent | Generally, aminobenzothiazoles have low water solubility.[1] |
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
General Protocol for Column Chromatography
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Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel, alumina, or amine-functionalized silica) and eluent system. For basic compounds like this compound on silica gel, an eluent system of hexane/ethyl acetate or dichloromethane/methanol with 0.1-1% triethylamine is a good starting point.
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Column Packing: Prepare a slurry of the stationary phase in the initial eluent and pack it into a glass column.
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Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried powder to the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A general workflow for the purification of this compound via recrystallization.
Caption: A general workflow for the purification of this compound using column chromatography.
Caption: A troubleshooting decision tree for common purification challenges.
References
side reactions in 4-Methylbenzo[d]thiazol-5-amine synthesis and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 4-Methylbenzo[d]thiazol-5-amine.
Troubleshooting Guide
Issue 1: Low yield during the formation of the 4-methylbenzothiazole precursor.
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Question: My initial cyclization reaction to form 4-methylbenzothiazole from o-tolylthiourea is giving a low yield. What are the possible causes and solutions?
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Answer: Low yields in the synthesis of the 4-methylbenzothiazole core often stem from incomplete reaction, side reactions, or suboptimal reaction conditions. A common side reaction to consider is the chlorination of the benzene ring if chlorine is used as the cyclizing agent. To mitigate this, using a non-polar solvent like methylene chloride can prevent ring chlorination.[1][2] Ensure that the starting o-tolylthiourea is pure and dry. The reaction temperature should be carefully controlled, typically between -20°C and +15°C during the addition of the chlorinating agent.[2] Post-reaction, ensure complete removal of the formed hydrochloric acid, for instance, by boiling at reflux, to drive the reaction to completion.[1][2]
Issue 2: Poor regioselectivity during the nitration of 4-methylbenzothiazole.
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Question: I am getting a mixture of nitro isomers during the nitration of 4-methylbenzothiazole, not just the desired 5-nitro product. How can I improve the regioselectivity?
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Answer: Achieving high regioselectivity in the nitration of substituted benzothiazoles can be challenging due to the competing directing effects of the substituents. The methyl group is an ortho, para-director, while the thiazole moiety's influence is more complex. To favor nitration at the 5-position, careful control of reaction conditions is crucial. Lowering the reaction temperature can enhance selectivity. The choice of nitrating agent and solvent system also plays a significant role. Using a milder nitrating agent or performing the reaction in a different solvent system can alter the isomer distribution. It is advisable to start with cooled reagents and maintain a low temperature throughout the addition of the nitrating mixture.
Issue 3: Incomplete reduction of the nitro group or formation of undesired byproducts.
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Question: During the reduction of 5-nitro-4-methylbenzothiazole, I am observing incomplete conversion and the formation of colored impurities. What are the likely side reactions and how can I avoid them?
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Answer: Incomplete reduction or the formation of byproducts during the reduction of nitroarenes can be attributed to several factors. Common side products include hydroxylamines and azo compounds.[3][4] The choice of reducing agent and reaction conditions is critical.
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Catalytic Hydrogenation: While effective for many nitro reductions, catalytic hydrogenation of sulfur-containing compounds like benzothiazoles can be problematic due to catalyst poisoning.[5][6] If using this method, employing a sulfur-resistant catalyst or a higher catalyst loading might be necessary.
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Metal/Acid Reduction (e.g., SnCl₂/HCl): This is a robust method for nitro group reduction. To ensure complete reduction to the amine, a sufficient excess of the reducing agent and acid should be used. The reaction should be monitored (e.g., by TLC) until the starting material is fully consumed. The formation of colored impurities often points to the presence of partially reduced intermediates or azo-coupling products. Maintaining acidic conditions and ensuring a sufficiently reductive environment can minimize these side reactions.
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Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and logical synthetic pathway involves a three-stage process:
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Synthesis of 4-methylbenzothiazole: Typically achieved by the cyclization of o-tolylthiourea.
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Nitration: Electrophilic nitration of 4-methylbenzothiazole to introduce a nitro group, aiming for the 5-position.
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Reduction: Reduction of the 5-nitro-4-methylbenzothiazole to the desired this compound.
Q2: What are the key safety precautions for this synthesis?
A2: The synthesis involves several hazardous reagents and conditions:
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Chlorine gas (if used for cyclization): Highly toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Concentrated acids (Sulfuric and Nitric): Highly corrosive. Handle with extreme care, using appropriate PPE, and always add acid to water, not the other way around.
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Nitration reactions: Can be highly exothermic and potentially explosive if not controlled. Maintain low temperatures and add reagents slowly.
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Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and take precautions against ignition sources.
Q3: How can I purify the final product, this compound?
A3: Purification of the final amine product typically involves the following steps:
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Neutralization: After the reduction (if performed in acidic media), the reaction mixture needs to be neutralized with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.
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Extraction: The free amine can then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing: The organic layer should be washed with water and brine to remove any remaining salts and impurities.
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Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
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Crystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Synthesis of 4-methylbenzothiazole from o-Tolylthiourea
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Suspend o-tolylthiourea in methylene chloride (a 3 to 40-fold dilution by weight/volume).[1][2]
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Cool the suspension to a temperature between -20°C and +15°C.[2]
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With stirring, slowly bubble chlorine gas (1 to 2 molar equivalents) through the mixture.[2]
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After the addition is complete, heat the mixture to reflux for 1 to 2 hours to drive off the generated HCl gas.[1][2]
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Cool the reaction mixture and filter the precipitated 4-methylbenzothiazole hydrochloride.
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Neutralize the hydrochloride salt with an aqueous base (e.g., NaOH solution) to obtain the free base, 4-methylbenzothiazole, which can be isolated by filtration or extraction.
Protocol 2: Nitration of 4-methylbenzothiazole
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Dissolve 4-methylbenzothiazole in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5°C.
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Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of 4-methylbenzothiazole, maintaining the temperature below 10°C.
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After the addition is complete, stir the reaction mixture at low temperature for a specified time (monitoring by TLC is recommended).
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Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.
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Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.
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Analyze the product mixture (e.g., by NMR or GC-MS) to determine the isomer ratio and purify the desired 5-nitro-4-methylbenzothiazole, typically by column chromatography or fractional crystallization.
Protocol 3: Reduction of 5-nitro-4-methylbenzothiazole using SnCl₂/HCl
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Suspend 5-nitro-4-methylbenzothiazole in a suitable solvent like ethanol.
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Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
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Add concentrated hydrochloric acid and heat the mixture to reflux.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and carefully neutralize it with a concentrated aqueous base (e.g., NaOH or NaHCO₃) until the solution is alkaline. Be cautious as this is an exothermic process.
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by column chromatography or recrystallization.
Data Summary
| Reaction Stage | Reagents | Solvent | Temperature (°C) | Typical Yield | Reference |
| Cyclization | o-tolylthiourea, Cl₂ | Methylene Chloride | -20 to +15 | High | [1][2] |
| Nitration | 4-methylbenzothiazole, HNO₃, H₂SO₄ | H₂SO₄ | 0 - 10 | Variable | General Protocol |
| Reduction | 5-nitro-4-methylbenzothiazole, SnCl₂·2H₂O, HCl | Ethanol | Reflux | Good to Excellent | General Protocol |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Potential isomers and byproducts from the nitration step.
Caption: Potential side products from the reduction of the nitro group.
References
- 1. EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole - Google Patents [patents.google.com]
- 2. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Methylbenzo[d]thiazol-5-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methylbenzo[d]thiazol-5-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed and logical two-step synthetic pathway involves the initial nitration of a 4-methylbenzothiazole precursor, followed by the reduction of the resulting nitro group to the desired 5-amino functionality. This approach allows for the strategic introduction of the amino group onto the benzothiazole scaffold.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Both nitration and reduction reactions require strict safety measures.
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Nitration: The use of concentrated nitric and sulfuric acids necessitates working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction is highly exothermic and should be performed at low temperatures (e.g., in an ice bath) with slow, controlled addition of reagents.
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Reduction: Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C). Ensure the reaction is set up in a designated area for hydrogenation, and proper procedures for handling flammable gases and pyrophoric solids are followed. Metal/acid reductions can also be exothermic and may produce flammable hydrogen gas.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of both the nitration and reduction steps. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. Staining with an appropriate agent (e.g., potassium permanganate or UV visualization) can aid in the visualization of the spots.
Q4: What are the most critical parameters to control for a successful synthesis?
A4: For the nitration step, temperature control is paramount to prevent over-reaction and the formation of byproducts. In the reduction step, the choice of reducing agent and the reaction atmosphere (for catalytic hydrogenation) are critical for achieving a high yield and clean conversion.
Troubleshooting Guides
Nitration of 4-Methylbenzothiazole
Problem 1: Low or no yield of the desired 5-nitro-4-methylbenzothiazole.
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Possible Cause 1: Inactive nitrating agent. The nitrating mixture (a combination of concentrated nitric and sulfuric acids) may not have been prepared correctly or may have decomposed.
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Solution: Prepare the nitrating mixture fresh just before use by adding nitric acid slowly to cold sulfuric acid. Ensure both acids are of high purity and concentration.
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Possible Cause 2: Incomplete reaction. The reaction time or temperature may have been insufficient.
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Solution: Monitor the reaction closely using TLC. If the starting material is still present after the initial reaction time, consider extending the reaction duration at a controlled low temperature. A slight increase in temperature can be attempted, but with extreme caution to avoid side reactions.
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Possible Cause 3: Loss of product during work-up. The product may be lost during the aqueous work-up if not performed carefully.
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Solution: Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to quench the reaction and precipitate the product fully. Wash the crude product with cold water to remove residual acid.
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Problem 2: Formation of multiple products (isomers or polysubstituted products).
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Possible Cause 1: Reaction temperature was too high. Higher temperatures can lead to a loss of regioselectivity and the formation of multiple nitro isomers or dinitro products.
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Solution: Maintain a strict low-temperature profile (typically 0-5 °C) throughout the addition of the nitrating agent.[1]
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-
Possible Cause 2: Incorrect ratio of nitrating agents. An excess of nitric acid can promote polysubstitution.
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Solution: Use a carefully measured amount of the nitrating agent, typically a slight excess relative to the benzothiazole substrate.
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Problem 3: Formation of a dark, tarry substance.
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Possible Cause: Over-reaction or decomposition of the starting material. The benzothiazole ring system, especially with an activating methyl group, can be susceptible to oxidative degradation under harsh nitrating conditions.
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Solution: Ensure the reaction temperature is kept consistently low. The slow, dropwise addition of the nitrating mixture is crucial. If charring occurs, the reaction should be stopped and re-attempted with more stringent temperature control.
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Reduction of 5-Nitro-4-methylbenzothiazole
Problem 1: Incomplete reduction to the amine.
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Possible Cause 1: Insufficient amount of reducing agent. The stoichiometry of the reducing agent to the nitro compound may be inadequate.
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Solution: For metal/acid reductions, ensure a sufficient excess of the metal is used. For catalytic hydrogenation, ensure an adequate loading of the catalyst.
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Possible Cause 2: Deactivated catalyst (for catalytic hydrogenation). The catalyst may have lost its activity due to improper storage or poisoning.
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Solution: Use fresh, high-quality catalyst. Ensure the reaction solvent is free of impurities that could poison the catalyst.
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-
Possible Cause 3: Insufficient reaction time or pressure (for catalytic hydrogenation).
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Solution: Monitor the reaction by TLC and allow it to proceed until the starting material is fully consumed. If the reaction is sluggish, increasing the hydrogen pressure (within safe limits of the equipment) may be beneficial.
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Problem 2: Formation of side products.
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Possible Cause 1: Over-reduction. In some cases, other functional groups on the molecule can be reduced.
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Solution: Choose a milder reducing agent. For example, tin(II) chloride (SnCl2) is often used for its chemoselectivity in the presence of other reducible groups.
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Possible Cause 2: Formation of azo or azoxy compounds. This can occur with certain reducing agents, such as LiAlH4, when used with aromatic nitro compounds.
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Solution: Avoid using lithium aluminum hydride for the reduction of aromatic nitro groups. Stick to more reliable methods like SnCl2/HCl, Fe/HCl, or catalytic hydrogenation.
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Problem 3: Difficulty in isolating the product.
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Possible Cause 1: The product amine salt is water-soluble. After a metal/acid reduction, the product is in the form of an ammonium salt, which may be soluble in the aqueous phase.
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Solution: After the reaction is complete, carefully neutralize the mixture with a base (e.g., NaOH, NaHCO3) to a pH that precipitates the free amine. The product can then be extracted with an organic solvent.
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Possible Cause 2: Emulsion formation during work-up.
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Solution: Add a saturated brine solution to the aqueous layer to help break the emulsion. Filtering the entire mixture through a pad of celite can also be effective.
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Data Presentation
Table 1: Comparison of Reaction Conditions for Nitration of Aromatic Compounds.
| Aromatic Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | - | < 6 | 15 min addition, 15 min stirring | High | [1] |
| p-Toluic Acid | NH₄NO₃ / Conc. H₂SO₄ | CH₂Cl₂ | 0 | - | 88 | [2] |
Table 2: Comparison of Common Reducing Agents for Aromatic Nitro Compounds.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Typical Yield (%) |
| SnCl₂·2H₂O / HCl | Ethanol, reflux | Chemoselective, mild | Stoichiometric tin waste | 85-95 |
| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | Inexpensive, effective | Stoichiometric iron waste | 80-95 |
| H₂ / Pd/C | Ethanol or Methanol, RT, 1-4 atm H₂ | Clean, high yielding, catalytic | Catalyst can be pyrophoric, may reduce other functional groups | 90-99 |
| Zn / Acetic Acid | Acetic Acid, RT to gentle warming | Mild | Stoichiometric zinc waste | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-4-methylbenzothiazole (General Procedure)
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzothiazole in concentrated sulfuric acid at 0 °C (ice bath).
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Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of 4-methylbenzothiazole over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of this compound (Reduction with SnCl₂·2H₂O)
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To a solution of 5-nitro-4-methylbenzothiazole in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the excess acid and precipitate the tin salts.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for the nitration step.
Caption: Troubleshooting guide for the reduction step.
References
Technical Support Center: Crystallization of 4-Methylbenzo[d]thiazol-5-amine
This guide provides troubleshooting assistance and frequently asked questions for the crystallization of 4-Methylbenzo[d]thiazol-5-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound.
Q1: My compound will not dissolve in the chosen solvent. What should I do?
A1: If this compound does not dissolve, consider the following:
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Increase Temperature: Ensure you are heating the solvent to its boiling point. Aromatic compounds often require significant heat to dissolve.
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Increase Solvent Volume: You may be using an insufficient amount of solvent. Add small increments of hot solvent until the compound dissolves. Be mindful that excessive solvent will reduce your final yield.
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Solvent Selection: Your chosen solvent may not be appropriate. Based on the general solubility of benzothiazole derivatives, consider solvents like ethanol, methanol, tetrahydrofuran (THF), or ethyl acetate. If the compound is very non-polar, you might try toluene. For highly polar impurities, a less polar solvent would be ideal.
Q2: No crystals are forming after the solution has cooled. What is the problem?
A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. Here are some steps to induce crystallization:
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Induce Nucleation:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
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Seeding: If you have a small crystal of pure this compound, add it to the solution. A seed crystal provides a template for further crystal growth.
-
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Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
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Cool to a Lower Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator. Slower cooling is generally preferred for forming purer crystals.
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Introduce an Anti-solvent: If you are using a solvent in which the compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then warm slightly to redissolve and cool slowly. Common anti-solvents for polar organic solvents include water or non-polar hydrocarbons like hexanes or heptane.
Q3: The product has oiled out instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly. To address this:
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Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point.
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Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.
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Change Solvent System: Consider using a lower-boiling point solvent or a different solvent mixture.
Q4: The resulting crystals are discolored or appear impure. How can I improve the purity?
A4: Discoloration often indicates the presence of impurities. Aromatic amines can be susceptible to oxidation, which can lead to colored byproducts.
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Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration. The carbon can adsorb colored impurities. Use a minimal amount as it can also adsorb your product, reducing the yield.
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Repeat Crystallization: A second crystallization step will often significantly improve the purity of the final product.
-
Wash Crystals Thoroughly: After filtering the crystals, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Consider Oxidation: If oxidation is suspected, try performing the crystallization under an inert atmosphere (e.g., nitrogen or argon).[1]
Q5: The crystal yield is very low. What are the possible causes?
A5: A low yield can result from several factors:
-
Using Too Much Solvent: The most common cause is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not chilled can dissolve some of the product.
Data Presentation
| Solvent Class | Examples | General Solubility of Benzothiazoles | Suitability for Crystallization |
| Polar Protic | Ethanol, Methanol | Generally soluble, especially when heated.[2] | Good candidates for single-solvent crystallization. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMSO | Generally soluble.[2][3] | Good candidates for single-solvent or as the "good" solvent in a mixed-solvent system. DMSO is often too strong a solvent. |
| Non-polar Aromatic | Toluene | Often soluble. | Can be a good solvent, particularly for less polar derivatives. |
| Non-polar Aliphatic | Hexanes, Heptane, Petroleum Ether | Generally poorly soluble. | Excellent candidates for use as an "anti-solvent" in a mixed-solvent system. |
| Aqueous | Water | Generally insoluble to slightly soluble.[2][3] | Can be used as an "anti-solvent" with polar organic solvents like ethanol or acetone. |
Experimental Protocols
Inferred Single-Solvent Crystallization Protocol for this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stirrer bar. Add a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Inferred Mixed-Solvent Crystallization Protocol for this compound
-
Dissolution: Dissolve the crude solid in a minimum amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-solvent: While the solution is still hot, add a "bad" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent protocol, using a cold mixture of the two solvents in the appropriate ratio to wash the crystals.
Mandatory Visualization
Caption: Troubleshooting logic for crystallization experiments.
References
Technical Support Center: Characterization of 4-Methylbenzo[d]thiazol-5-amine
Disclaimer: 4-Methylbenzo[d]thiazol-5-amine is a specialized chemical compound with limited publicly available characterization data. The following troubleshooting guides and FAQs have been developed based on common challenges encountered with the broader class of aminobenzothiazoles. Researchers should use this information as a general guide and adapt it to their specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: I am having trouble synthesizing this compound. What are some common synthetic pitfalls?
A1: The synthesis of substituted benzothiazoles can be complex, often involving multi-step reactions. Common issues include low yields, difficulty in purification, and the formation of side products. Many synthetic routes employ transition metal catalysts, which can introduce impurities into the final product.[1][2] It is crucial to carefully control reaction conditions such as temperature, pressure, and catalyst loading.
Q2: My NMR spectrum for what I believe is this compound is difficult to interpret. What should I look for?
A2: Interpreting the NMR spectrum of a novel or complex compound can be challenging. For this compound, you would expect to see signals corresponding to the aromatic protons on the benzothiazole ring system, a singlet for the methyl group, and a signal for the amine protons. The exact chemical shifts will be influenced by the positions of the substituents. It is advisable to compare your spectrum to those of structurally similar compounds and to consider performing 2D NMR experiments (e.g., COSY, HSQC) to aid in assignment. While specific data for the 5-amine is scarce, data for related compounds like 4-methylbenzo[d]thiazol-2-amine can offer some guidance.[3]
Q3: I am observing an unexpected mass in my mass spectrometry analysis. What could be the cause?
A3: Unexpected masses can arise from several sources, including impurities from the synthesis, degradation of the compound, or the formation of adducts in the mass spectrometer. Aminobenzothiazoles can be sensitive to oxidation or hydrolysis, especially if exposed to air, moisture, or harsh conditions.[3] Consider the possibility of solvent adducts or the presence of byproducts from the synthetic route.
Q4: How can I best purify my sample of this compound?
A4: Purification of aminobenzothiazoles typically involves chromatographic techniques such as column chromatography or preparative HPLC. The choice of solvent system will be critical for achieving good separation. Given the amine functionality, the compound may exhibit tailing on silica gel. In such cases, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape. Reversed-phase HPLC is also a viable option.
Troubleshooting Guides
Problem: Ambiguous NMR Spectral Data
Symptoms:
-
Overlapping signals in the aromatic region.
-
Broad or disappearing amine (NH2) proton signals.
-
Unexpected chemical shifts.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Solvent Effects | Run the NMR in a different deuterated solvent (e.g., DMSO-d6 vs. CDCl3). The chemical shifts of protons, especially those on the amine, can be highly solvent-dependent. |
| Proton Exchange | The amine protons may be exchanging with residual water in the solvent, leading to broad signals. To confirm, add a drop of D2O to the NMR tube; the amine signal should disappear. |
| Isomeric Impurities | The synthesis may have produced other isomers (e.g., the 2-amine or 7-amine). Compare your spectrum with literature data for related isomers, if available. 2D NMR techniques can help elucidate the connectivity. |
| Degradation | The compound may be degrading. Ensure the sample is fresh and has been stored properly (e.g., under an inert atmosphere, protected from light). |
Problem: Inconsistent Mass Spectrometry Results
Symptoms:
-
The molecular ion peak is weak or absent.
-
Multiple unexpected peaks are present.
-
Results vary between runs.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Compound Instability | Aminobenzothiazoles can be prone to oxidation or fragmentation in the mass spectrometer. Try using a softer ionization technique (e.g., ESI instead of EI). |
| Formation of Adducts | The molecule may be forming adducts with solvent molecules or salts. Check for peaks corresponding to [M+Na]+, [M+K]+, or solvent adducts. |
| Sample Purity | The sample may contain impurities from the synthesis. Re-purify the sample using HPLC and re-analyze. |
Problem: Poor Chromatographic Separation (HPLC)
Symptoms:
-
Broad or tailing peaks.
-
Poor resolution between the main peak and impurities.
-
Irreproducible retention times.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Secondary Interactions | The amine group can interact with residual silanols on the column, causing peak tailing. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase. |
| Inappropriate Mobile Phase | The pH and composition of the mobile phase are critical. For a basic compound like an aminobenzothiazole, a slightly basic or neutral pH may improve peak shape. Experiment with different solvent gradients and compositions. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or sample concentration. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Analysis
This is a starting point and should be optimized for your specific instrument and sample.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
General Protocol for ¹H NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectrum on a suitable NMR spectrometer.
Quantitative Data Summary
The following table presents hypothetical data for this compound based on the analysis of structurally related compounds. This data is for illustrative purposes only and should be confirmed experimentally.
| Parameter | Expected Value/Observation | Notes |
| Molecular Weight | 164.23 g/mol | C8H8N2S |
| ¹H NMR (DMSO-d6) | ||
| Aromatic Protons | δ 6.5-8.0 ppm (3H) | The substitution pattern will lead to a complex splitting pattern. |
| Methyl Protons | δ 2.4-2.6 ppm (3H, singlet) | |
| Amine Protons | δ 5.0-6.0 ppm (2H, broad singlet) | Chemical shift is highly solvent and concentration-dependent. |
| Mass Spec (ESI+) | m/z 165.048 [M+H]+ | Expected major ion in positive ion mode. |
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of a novel compound.
References
- 1. Unconventional approaches for synthesis of 2-substituted benzothiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
refinement of protocols for scaling up 4-Methylbenzo[d]thiazol-5-amine production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining and troubleshooting the scaled-up production of 4-Methylbenzo[d]thiazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up this compound production?
A1: The most common and scalable synthesis route for analogous compounds involves a two-step process:
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Thiourea Formation: Reaction of an appropriately substituted o-toluidine with a thiocyanate salt (e.g., ammonium or sodium thiocyanate) to form the corresponding N-arylthiourea intermediate.
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Oxidative Cyclization: The N-arylthiourea is then cyclized using an oxidizing agent, such as chlorine or bromine, in a suitable solvent to form the 2-aminobenzothiazole ring. Subsequent functional group manipulations would be required to achieve the specific 5-amino substitution pattern.
Alternative methods often involve the condensation of 2-aminothiophenols with various electrophiles, though the availability and stability of the requisite 2-amino-thiophenol precursor at scale can be a consideration.[1][2][3]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to control during the scale-up of this compound synthesis include:
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Temperature: Both the thiourea formation and the cyclization steps can be exothermic. Careful temperature control is crucial to prevent side reactions and ensure consistent product quality.
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Reagent Addition Rate: Slow and controlled addition of reagents, particularly the oxidizing agent during cyclization, is essential to manage the reaction exotherm and minimize the formation of impurities.
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Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reactors, to promote efficient heat transfer and mass transport.
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Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of intermediates and products, and the ease of product isolation and purification.[4]
Q3: How can the purity of the final product be improved?
A3: Improving the purity of this compound often involves:
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Control of Reaction Conditions: Minimizing side reactions by tightly controlling temperature and reagent stoichiometry.
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Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent for recrystallization is critical and may require some experimentation to optimize.
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Chromatographic Purification: For very high purity requirements, column chromatography may be necessary, although this can be less practical and more costly at a large scale.
-
Washing: Thorough washing of the isolated product with appropriate solvents can remove residual starting materials and byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction in either the thiourea formation or cyclization step.- Suboptimal reaction temperature or time.- Loss of product during workup and isolation. | - Monitor reaction progress using techniques like TLC or HPLC to ensure completion.- Optimize reaction temperature and time based on small-scale experiments.- Carefully review and optimize the workup and isolation procedures to minimize product loss. |
| Formation of Impurities | - Over-oxidation or side reactions during cyclization.- Presence of impurities in starting materials.- Reaction temperature too high. | - Use a milder oxidizing agent or control the stoichiometry of the oxidant more precisely.- Ensure the purity of all starting materials before use.- Maintain strict temperature control throughout the reaction. |
| Poor Solubility of Intermediates or Product | - Inappropriate solvent choice. | - Screen different solvents or solvent mixtures to improve solubility.- Consider performing the reaction at a higher temperature, if the process allows, to increase solubility. |
| Difficulty in Product Isolation | - Product is an oil or does not crystallize easily.- Product is highly soluble in the reaction solvent. | - Attempt to form a salt of the amine to induce crystallization.- Perform a solvent swap to a solvent in which the product is less soluble.- For oils, consider extraction followed by solvent evaporation or chromatographic purification. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality.- Inconsistent control of process parameters. | - Establish strict quality control specifications for all starting materials.- Implement robust process controls and standard operating procedures (SOPs) to ensure consistency. |
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-methylbenzothiazole (a key intermediate):
This protocol is a generalized procedure based on common literature methods for analogous compounds and should be optimized for the specific target molecule and scale.
Step 1: Synthesis of N-(2-methylphenyl)thiourea
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To a stirred solution of o-toluidine in a suitable solvent (e.g., chlorobenzene), add a stoichiometric equivalent of a thiocyanate salt (e.g., ammonium thiocyanate).[1]
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Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC or HPLC until the starting o-toluidine is consumed.
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Cool the reaction mixture and isolate the N-(2-methylphenyl)thiourea intermediate by filtration.
-
Wash the isolated solid with a suitable solvent and dry under vacuum.
Step 2: Oxidative Cyclization to 2-Amino-4-methylbenzothiazole
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Suspend the N-(2-methylphenyl)thiourea in an appropriate solvent (e.g., methylene chloride).[4]
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Cool the suspension to a low temperature (e.g., 0-5 °C).
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Slowly add a solution of the oxidizing agent (e.g., chlorine or bromine in the same solvent) to the cooled suspension while maintaining the temperature.[4]
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After the addition is complete, allow the reaction to stir at a controlled temperature until completion.
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Isolate the product, which may precipitate as a salt. The free base can be obtained by neutralization with a suitable base (e.g., sodium hydroxide solution).[4]
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Purify the crude product by recrystallization from an appropriate solvent.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound analogs.
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
References
addressing solubility issues of 4-Methylbenzo[d]thiazol-5-amine in biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Methylbenzo[d]thiazol-5-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of this compound in my cell culture medium. What are the possible causes and solutions?
Precipitation in cell culture can be caused by several factors:
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Low Compound Solubility: The primary reason is likely the inherent low aqueous solubility of the compound.
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Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.
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Medium Components: Interactions with components in the cell culture medium, such as proteins and salts, can lead to precipitation. For example, calcium salts are prone to precipitation[2][3].
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Temperature and pH Fluctuations: Changes in temperature or pH can alter the solubility of the compound[2][3]. Repeated freeze-thaw cycles of stock solutions should be avoided[3].
-
Evaporation: Evaporation from culture plates can increase the concentration of all components, potentially exceeding the solubility limit of the compound[2][3].
Solutions:
-
Optimize Solvent and Concentration: Use a water-miscible organic co-solvent like DMSO to prepare a high-concentration stock solution. When diluting into your assay medium, do so gradually and with vigorous mixing to minimize solvent shock. It is crucial to determine the maximum tolerable percentage of the co-solvent for your specific cell line, as high concentrations can be toxic.
-
Serial Dilutions: Prepare intermediate dilutions in a mixture of the organic solvent and the aqueous medium before the final dilution.
-
Formulation Strategies: Consider using solubilizing excipients such as cyclodextrins or surfactants to enhance aqueous solubility[4][5][6].
-
Control Culture Conditions: Maintain stable temperature and humidity in the incubator to prevent temperature fluctuations and evaporation[2][3]. Ensure the pH of the medium is buffered and stable.
Q3: How can I prepare a stock solution of this compound?
Given its presumed low aqueous solubility, the recommended starting point for a stock solution is to use a water-miscible organic solvent.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for biological assays[7]. Prepare a high-concentration stock, for example, 10-30 mM.
-
Solubilization Assistance: If the compound does not readily dissolve, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can be employed.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[3]. Protect from light.
Q4: What alternative solvents can I try if DMSO is not suitable for my assay?
If DMSO interferes with your assay or is toxic to your cells at the required concentration, other organic solvents can be considered. However, their compatibility with the assay and cell type must be validated. Potential alternatives include:
-
Ethanol
-
Methanol
-
N,N-dimethylformamide (DMF)[7]
-
Polyethylene glycol (PEG), particularly lower molecular weight versions like PEG 300 or PEG 400[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Compound precipitates immediately upon addition to aqueous buffer. | Solvent Shock / Low Aqueous Solubility | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is within the tolerance limit of the assay. 3. Perform serial dilutions, gradually introducing the aqueous buffer to the compound stock. 4. Use a vortex or sonication during dilution. |
| Precipitate forms over time in the incubator. | Compound instability or delayed precipitation. | 1. Assess the stability of the compound in the assay medium over the experiment's duration. 2. Consider using solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween 80, Pluronic F-68) to maintain solubility[4]. 3. Ensure the incubator has adequate humidity to prevent evaporation, which can concentrate the compound[2][3]. |
| Inconsistent results between experiments. | Incomplete solubilization of the stock solution or precipitation during the assay. | 1. Always ensure the stock solution is fully dissolved before use. If necessary, briefly warm and sonicate. 2. Visually inspect for any precipitation in the assay plates using a microscope. 3. Prepare fresh dilutions for each experiment from a well-maintained stock. |
| Low or no biological activity observed. | The actual concentration of the soluble compound is much lower than the nominal concentration due to poor solubility. | 1. Attempt to increase the compound's solubility using the methods described in this guide. 2. Consider synthesizing more soluble analogs of the compound if formulation strategies are insufficient. 3. Before concluding a lack of activity, confirm the compound's concentration in the assay medium using an analytical method like HPLC if possible. |
Data Presentation: Comparison of Solubilization Strategies
The following table summarizes common strategies to enhance the solubility of poorly water-soluble compounds like this compound.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Increases solubility by reducing the polarity of the solvent. | Simple to implement; effective for many compounds. | Can be toxic to cells at higher concentrations; may affect protein function. |
| pH Adjustment | For ionizable compounds, adjusting the pH can convert them to a more soluble salt form[4]. | Can significantly increase solubility; straightforward method. | Only applicable to ionizable compounds; may not be compatible with the pH requirements of the biological assay. |
| Surfactants (e.g., Tween 80, Polysorbates) | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility[4]. | Effective at low concentrations; can improve stability. | Can be cytotoxic; may interfere with certain assays (e.g., membrane-based assays). |
| Cyclodextrins (e.g., β-cyclodextrin, Captisol®) | Form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity[4][8]. | Generally low toxicity; can improve bioavailability. | Can have a saturable effect; may not be effective for all compound shapes and sizes. |
| Lipid-Based Formulations (e.g., SEDDS) | The compound is dissolved in a lipid-based carrier. | Can significantly enhance solubility and bioavailability, especially for oral delivery[5]. | More complex to prepare; may not be suitable for all in vitro assays. |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area of the solid compound, which can enhance the dissolution rate[4]. | Improves dissolution rate; can enhance bioavailability. | Does not increase equilibrium solubility; requires specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Procedure: a. Weigh out the required amount of this compound. For 1 mL of a 10 mM solution (MW = 164.23 g/mol ), this would be 1.64 mg. b. Add the solid compound to a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO (in this case, 1 mL). d. Vortex the tube vigorously for 1-2 minutes. e. If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can also be applied. f. Visually inspect the solution against a light source to ensure no solid particles remain. g. Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: High-Throughput Kinetic Solubility Assay using Nephelometry
This protocol provides a general method to estimate the kinetic solubility of a compound in a specific buffer.
-
Materials: Compound stock solution in DMSO, aqueous buffer of interest (e.g., PBS, pH 7.4), 96-well microplate, nephelometer or plate reader capable of measuring turbidity.
-
Procedure: a. Prepare a series of dilutions of the compound stock solution in DMSO in a 96-well plate. b. In a separate 96-well plate, add the aqueous buffer. c. Add a small volume (e.g., 1-2 µL) of the DMSO stock dilutions to the wells containing the aqueous buffer to achieve the final desired compound concentrations and a final DMSO concentration that is constant across all wells (typically 1-2%). d. Mix the plate thoroughly. e. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours). f. Measure the turbidity (light scattering) of each well using a nephelometer. g. The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.
Visualizations
Caption: Workflow for preparing and using solutions of poorly soluble compounds.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for aminobenzothiazoles.
References
- 1. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: High-Throughput Screening of 4-Methylbenzo[d]thiazol-5-amine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) to identify and characterize analogs of 4-Methylbenzo[d]thiazol-5-amine. The content is designed for researchers, scientists, and drug development professionals.
High-Throughput Screening Workflow Overview
The following diagram outlines a typical workflow for a high-throughput screening campaign, from assay development to hit validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps before starting a full high-throughput screen?
A1: Before commencing a full screen, it is critical to perform assay development, optimization, and validation.[1] This involves a "dry run" with positive and negative controls to ensure the assay is robust and reproducible.[1] A key metric is the Z' factor, which should consistently be greater than 0.5.[1] Following this, a pilot screen of a small subset of your compound library (e.g., ~2,000 compounds) is recommended to assess the assay's performance under screening conditions and to test your data analysis pipeline.[1]
Q2: What is a Z' factor and why is it important?
A2: The Z' factor is a statistical parameter that quantifies the suitability of an HTS assay. It measures the signal-to-noise ratio and the dynamic range of the assay. An ideal assay has a Z' factor close to 1.
| Z' Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, suitable for HTS.[1] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but variability could be an issue. |
| < 0 | Unacceptable | The signals from positive and negative controls overlap, not suitable for HTS. |
Q3: What is the typical final concentration of DMSO in an HTS assay?
A3: The final concentration of Dimethyl Sulfoxide (DMSO) in an HTS assay should be kept as low as possible, typically below 1% (v/v), to avoid solvent-induced effects on the biological system.[2] It is crucial to determine the DMSO tolerance of your specific assay during the development phase.[2]
| DMSO Concentration | Potential Effects |
| < 0.5% | Generally considered safe for most cell-based and biochemical assays. |
| 0.5% - 1.0% | May be acceptable, but requires validation for your specific assay. |
| > 1.0% | High risk of cytotoxicity, enzyme inhibition/activation, or other off-target effects. |
Troubleshooting Guide
Problem 1: High variability between replicate wells or plates.
This can manifest as a low Z' factor and difficulty in identifying true hits.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure thorough mixing of cell suspension before and during plating.- Use automated cell dispensers for better consistency.- Check for and address cell clumping. |
| Edge Effects | - Avoid using the outer wells of the microplate.- Ensure proper humidification during incubation to minimize evaporation. |
| Reagent Dispensing Errors | - Calibrate and regularly maintain liquid handling robotics.- Use low-evaporation lids during long incubation steps. |
| Compound Precipitation | - Visually inspect plates for precipitates.- See "Problem 2: Compound Precipitation" for detailed solutions. |
| Biological Variability | - Use cells from a consistent passage number.- Monitor cell health and viability throughout the experiment.[3] |
Problem 2: Compound precipitation in assay plates.
This compound analogs, like many heterocyclic compounds, can have limited aqueous solubility, leading to precipitation.
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility | - Lower the final screening concentration of the compounds.- Consider adding a low percentage of a co-solvent (e.g., adding a small amount of DMSO to the assay buffer), but validate its effect on the assay.- Pre-dilute compounds in an intermediate solvent before final dilution in aqueous buffer. |
| DMSO Concentration Shock | - Use serial dilutions to gradually decrease the DMSO concentration.- Ensure rapid and thorough mixing upon addition of the compound to the aqueous assay buffer. |
| Freeze-Thaw Cycles | - Minimize the number of freeze-thaw cycles for compound stock plates.[4]- If precipitation is observed in stock plates, attempt to resolubilize by warming and sonication before use.[4] |
Problem 3: High rate of false positives.
False positives are compounds that appear active in the primary screen but are not true inhibitors of the target.[5]
| Possible Cause | Troubleshooting Steps |
| Assay Interference | - Fluorescent Compounds: If using a fluorescence-based assay, screen compounds in the absence of other assay components to identify intrinsic fluorescence.- Compound Aggregation: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.[5]- Reactive Compounds: Filter hits through computational models to flag compounds with known reactive functional groups. |
| Off-Target Effects | - Implement counter-screens. For example, if screening for a kinase inhibitor, test hits against a panel of other kinases to assess selectivity.- Use an orthogonal assay that employs a different detection technology to confirm hits. |
Experimental Protocols
Given that aminothiazole derivatives are often investigated as protein kinase inhibitors, the following protocols are based on a hypothetical screen targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis.[5]
VEGFR-2 Signaling Pathway
The diagram below illustrates a simplified VEGFR-2 signaling cascade, which is a common target for anti-cancer drug discovery.
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation.
Protocol 1: Primary HTS for VEGFR-2 Kinase Inhibitors
This protocol describes a biochemical, time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To identify compounds that inhibit the phosphorylation of a peptide substrate by the VEGFR-2 kinase domain.
Materials:
-
Recombinant Human VEGFR-2 Kinase (GST-tagged)
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT
-
ATP solution
-
384-well low-volume white microplates
-
This compound analog library (10 mM in 100% DMSO)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the 10 mM stock plate to the assay plate. This will result in a 10 µM final concentration in a 20 µL assay volume.
-
Enzyme Addition: Add 10 µL of VEGFR-2 kinase solution (2X final concentration) in assay buffer to all wells.
-
Incubation: Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a solution containing the biotinylated peptide substrate and ATP (both at 2X final concentration) in assay buffer to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of detection mix (containing Eu-antibody and SA-APC in detection buffer) to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader (ex: 320 nm, em: 620 nm and 665 nm). Calculate the emission ratio (665 nm / 620 nm).
Protocol 2: Secondary Assay - Cell-Based VEGFR-2 Phosphorylation Assay
This protocol validates hits from the primary screen in a more physiologically relevant context.
Objective: To confirm that hit compounds inhibit VEGF-A-induced phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Starvation Medium (basal medium with 0.5% FBS)
-
Recombinant Human VEGF-A
-
Hit compounds from primary screen
-
Lysis Buffer
-
AlphaLISA® SureFire® Ultra™ p-VEGFR-2 (Tyr1175) Assay Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates and grow to 90-95% confluency.
-
Starvation: Replace growth medium with starvation medium and incubate for 16-24 hours.
-
Compound Treatment: Prepare serial dilutions of hit compounds in starvation medium. Add to cells and incubate for 2 hours at 37°C.
-
Stimulation: Add VEGF-A (final concentration 50 ng/mL) to all wells except the unstimulated controls. Incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 50 µL of Lysis Buffer to each well. Agitate for 10 minutes.
-
Assay: Transfer 10 µL of lysate to a 384-well ProxiPlate. Proceed with the AlphaLISA protocol as per the manufacturer's instructions.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Analysis: Normalize the p-VEGFR-2 signal to the total protein concentration and determine the IC₅₀ values for each compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing the efficacy of 4-Methylbenzo[d]thiazol-5-amine with other kinase inhibitors
An Objective Comparison of Benzothiazole-Based Kinase Inhibitors and Other Marketed Alternatives
Introduction
While specific efficacy data for 4-Methylbenzo[d]thiazol-5-amine as a kinase inhibitor is not extensively documented in publicly available research, the benzothiazole scaffold is a privileged structure in medicinal chemistry. It serves as the foundation for a multitude of derivatives that exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.
This guide provides a comparative analysis of the efficacy of several benzothiazole-based compounds against key kinase targets. Their performance is benchmarked against established, clinically relevant kinase inhibitors. The data presented is sourced from peer-reviewed scientific literature and aims to provide researchers, scientists, and drug development professionals with an objective overview of the potential of this chemical class.
Comparative Efficacy of Kinase Inhibitors
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency.
Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) Inhibition
CK2 and GSK3β are serine/threonine kinases implicated in cell proliferation, apoptosis, and tumor development. Certain benzothiazole derivatives have been designed as dual inhibitors of these kinases.
| Compound Name/Class | Target Kinase(s) | IC50 | Compound Type |
| Compound 1g | CK2 | 1.9 µM | Tetrahydrobenzo[d]thiazole Derivative[1][2] |
| GSK3β | 0.67 µM | Tetrahydrobenzo[d]thiazole Derivative[1][2] | |
| AR-A014418 | GSK3β | 100 nM | Thiazole Derivative[3] |
| Silmitasertib (CX-4945) | CK2 | 1 nM | Clinically Investigated Inhibitor[4][5] |
| Tideglusib | GSK3β | N/A (In Clinical Trials) | Clinically Investigated Inhibitor[6][7] |
| LY2090314 | GSK3β | N/A (In Clinical Trials) | Clinically Investigated Inhibitor[6][8] |
Note: Compound 1g is a rationally designed novel compound that has shown significant dual kinase inhibitory activity.[1] Silmitasertib (CX-4945) is a highly potent and selective CK2 inhibitor that has entered clinical trials for various cancers.[9][10]
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are essential for the regulation of mitosis. Their overexpression is common in many cancers, making them a key therapeutic target.
| Compound Name/Class | Target Kinase(s) | IC50 | Compound Type |
| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amine derivatives | Aurora A/B | Potent Blockers | Thiazole Derivative[3] |
| Danusertib (PHA-739358) | Aurora A | 13 nM | Pan-Aurora Kinase Inhibitor[11][12][13] |
| Aurora B | 79 nM | Pan-Aurora Kinase Inhibitor[11][12][14] | |
| Aurora C | 61 nM | Pan-Aurora Kinase Inhibitor[11][12] | |
| Alisertib (MLN8237) | Aurora A | 1.2 nM | Selective Aurora A Inhibitor[15] |
| Aurora B | 396.5 nM | Selective Aurora A Inhibitor[15] |
Note: Danusertib is a pan-aurora kinase inhibitor that has been evaluated in Phase I and II clinical trials for various solid and hematologic malignancies.[14][16]
Phosphatidylinositol-3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. The p110α isoform of PI3K, encoded by the PIK3CA gene, is frequently mutated in cancer.
| Compound Name/Class | Target Kinase(s) | IC50 | Compound Type |
| Thiazole-based derivatives | PI3K/mTOR | 0.184 µM (PI3K) | Thiazole Derivative[3] |
| Alpelisib (Piqray) | PI3Kα | ~5 nM (Biochemical) | FDA-Approved Inhibitor[17][18] |
| Copanlisib (Aliqopa) | Pan-Class I PI3K | Potent Activity | FDA-Approved Inhibitor[17] |
| Idelalisib (Zydelig) | PI3Kδ | Potent Activity | FDA-Approved Inhibitor[19] |
Note: Alpelisib is the first FDA-approved PI3K inhibitor for patients with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[17][20] It is highly selective for the α-isoform of PI3K.[18][21]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within cellular signaling pathways and the workflows for inhibitor evaluation is crucial for understanding the mechanism and development of these therapeutic agents.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Role of Aurora kinases in mitosis.
Caption: Kinase inhibitor discovery workflow.
Experimental Protocols
The determination of inhibitor efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for two key types of assays.
Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay measures the direct inhibition of kinase enzymatic activity in a cell-free system.
-
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
-
Principle: HTRF is a fluorescence resonance energy transfer (FRET) based technology. The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified kinase enzyme, biotinylated substrate peptide, and ATP at desired concentrations.
-
Compound Plating: Serially dilute the test inhibitor (e.g., benzothiazole derivative) in DMSO and dispense into a 384-well microplate.
-
Kinase Reaction: Add the kinase and substrate solution to the wells containing the inhibitor.
-
Initiation: Start the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and streptavidin-acceptor). Incubate to allow for binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Cell Proliferation (MTT/AlamarBlue)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines.
-
Objective: To determine the EC50 (half-maximal effective concentration) of an inhibitor in a cellular context.
-
Principle: Reagents like MTT or AlamarBlue are metabolic indicators. Viable, metabolically active cells reduce these reagents, causing a colorimetric or fluorescent change that is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the AlamarBlue or MTT reagent to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the curve to determine the EC50 value.
-
Conclusion
The benzothiazole scaffold is a versatile and potent core for the development of novel kinase inhibitors. Derivatives have demonstrated significant activity against critical oncogenic kinases such as CK2, GSK3β, Aurora kinases, and PI3K. While some benzothiazole-based compounds exhibit efficacy in the micromolar range, others have been optimized to achieve nanomolar potency, rivaling or even exceeding that of established clinical candidates. The dual inhibition profile of certain derivatives, such as targeting both CK2 and GSK3β, presents an attractive strategy for overcoming resistance and targeting multiple nodes in a cancer signaling network. Future research focusing on optimizing the selectivity and pharmacokinetic properties of this promising class of compounds will be critical for their translation into clinically successful therapeutics.
References
- 1. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[<i>d</i>]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (CHEMBL... - ChEMBL [ebi.ac.uk]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adooq.com [adooq.com]
- 14. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 15. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 16. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. | Semantic Scholar [semanticscholar.org]
- 17. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. metastatictrialtalk.org [metastatictrialtalk.org]
- 21. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
Comparative Analysis of Benzothiazole Derivatives as α-Amylase and α-Glucosidase Inhibitors
A Guide for Researchers in Drug Discovery and Development
Introduction
While specific enzymatic inhibition data for 4-Methylbenzo[d]thiazol-5-amine is not extensively documented in current literature, the broader family of benzothiazole derivatives has emerged as a promising class of enzyme inhibitors. This guide provides a comparative analysis of various benzothiazole-based compounds that have been validated as inhibitors of α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism and prominent targets for the management of type 2 diabetes. The performance of these derivatives is compared against acarbose, a well-established inhibitor used in clinical practice.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the potential of novel heterocyclic compounds as therapeutic agents.
Data Presentation: Inhibitory Potency
The inhibitory activities of several benzothiazole derivatives against α-amylase and α-glucosidase are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
Table 1: α-Amylase Inhibitory Activity of Benzothiazole Derivatives and Acarbose
| Compound | IC50 (µM) | Reference |
| Benzo[d]thiazol-2-yl 4-methylbenzenesulfonate | 43.31 ± 4.3 | [1] |
| Thiazolidinone-based benzothiazole derivative 1 | 2.10 ± 0.70 | [4] |
| Benzothiazole based sulfonamide derivative 4 | 4.10 ± 0.30 | [5] |
| Benzothiazole based sulfonamide derivative 5 | 2.10 ± 0.10 | [5] |
| Indenopyrazolone bearing benzothiazole derivative 7i | 92.99 ± 1.94 µg/mL | [6] |
| Acarbose (Standard) | 38.50 ± 3.8 | [1] |
| Acarbose (Standard) | 4.20 ± 0.60 | [5] |
Table 2: α-Glucosidase Inhibitory Activity of Benzothiazole Derivatives and Acarbose
| Compound | IC50 (µM) | Reference |
| Benzothiazole-triazole derivative 6s | 20.7 | [7][8] |
| Benzothiazole based oxadiazole derivatives | 0.5 ± 0.01 | [1][9] |
| Thiazolidinone-based benzothiazole derivative 1 | 3.20 ± 0.05 | [4] |
| Benzothiazole based sulfonamide derivative 4 | 4.80 ± 0.40 | [5] |
| Benzothiazole based sulfonamide derivative 5 | 2.60 ± 0.20 | [5] |
| Acarbose (Standard) | 866.30 ± 3.20 | [1][9] |
| Acarbose (Standard) | 817.38 | [7][8] |
| Acarbose (Standard) | 5.10 ± 0.10 | [5] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
In Vitro α-Amylase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of α-amylase, an enzyme that hydrolyzes starch into simpler sugars. The 3,5-dinitrosalicylic acid (DNSA) method is commonly used, where the reduction of DNSA by reducing sugars produces a colored product that can be measured spectrophotometrically.[10][11]
Materials:
-
α-Amylase solution (e.g., from porcine pancreas) in phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)
-
1% Starch solution in the above phosphate buffer
-
3,5-dinitrosalicylic acid (DNSA) reagent
-
Test compounds and Acarbose (standard inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 200 µL of α-amylase solution (2 units/mL) to a tube.
-
Add 200 µL of the test compound solution at various concentrations.
-
Incubate the mixture at 30°C for 10 minutes.[11]
-
Initiate the enzymatic reaction by adding 200 µL of 1% starch solution.
-
Incubate the reaction mixture at 30°C for 3 minutes.[11]
-
Terminate the reaction by adding 200 µL of DNSA reagent.[11]
-
Boil the mixture in a water bath at 85°C for 10 minutes to allow for color development.[11]
-
Cool the mixture to room temperature and dilute with 5 mL of distilled water.[11]
-
Measure the absorbance of the resulting solution at 540 nm using a microplate reader.
-
A control is prepared using the solvent instead of the inhibitor, and a blank is prepared for each test concentration without the enzyme.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into monosaccharides. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which upon hydrolysis by α-glucosidase, releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[12][13]
Materials:
-
α-Glucosidase solution (e.g., from Saccharomyces cerevisiae) in phosphate buffer (0.1 M, pH 6.8)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) in phosphate buffer
-
Test compounds and Acarbose (standard inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na2CO3) solution (0.2 M) for stopping the reaction
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 15 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 15 µL of α-glucosidase solution (0.5 U/mL) to each well.[13]
-
Incubate the plate at 37°C for 10 minutes.[13]
-
Initiate the reaction by adding 15 µL of pNPG solution (0.5 mM).[13]
-
Incubate the reaction mixture at 37°C for 30 minutes.[13]
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.[13]
-
Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.[13]
-
A control is prepared using the solvent instead of the inhibitor, and a blank is prepared for each test concentration without the enzyme.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, α-amylase and glucose diffusion inhibition, and molecular docking studies of new indenopyrazolones bearing benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of benzothiazole derivatives as a potent α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. α-Glucosidase Inhibition [bio-protocol.org]
- 13. 4.7. α-glucosidase Inhibition Assay [bio-protocol.org]
Comparative Analysis of 4-Methylbenzo[d]thiazol-5-amine and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methylbenzo[d]thiazol-5-amine and its analogs, supported by experimental data. The focus is on their anticancer and kinase inhibitory activities, offering insights into structure-activity relationships and potential therapeutic applications.
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, this compound serves as a key building block for the development of potent kinase inhibitors and cytotoxic agents. This guide delves into a comparative analysis of this core structure and its analogs, summarizing key performance data and outlining relevant experimental protocols.
Quantitative Data Summary
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzothiazole ring and the amine group at the 5-position. The following tables summarize the in vitro anticancer and kinase inhibitory activities of selected analogs.
Table 1: Anticancer Activity of this compound Analogs against Various Cancer Cell Lines
| Compound ID | 4-Substituent | 5-Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Methyl | Unsubstituted | MCF-7 | 26.43 | [1] |
| 2 | Methyl | Unsubstituted | HeLa | 45.29 | [1] |
| 3 | Methyl | Thiophene-2-carbonyl | MCF-7 | 24.15 | [1] |
| 4 | Methyl | Thiophene-2-carbonyl | HeLa | 46.46 | [1] |
| 5 | Methyl | Pyrimidine-isoxazole | Colo205 | 5.04 | [1] |
| 6 | Methyl | Pyrimidine-isoxazole | U937 | 13.9 | [1] |
| 7 | Methyl | Pyrimidine-isoxazole | MCF-7 | 30.67 | [1] |
| 8 | Methyl | Pyrimidine-isoxazole | A549 | 30.45 | [1] |
| 9 | H | 2-(4-amino-3-methylphenyl) | Breast (MDA-MB-468) | >10 | [2] |
| 10 | F | 2-(4-amino-3-methylphenyl) | Breast (MDA-MB-468) | 0.02 | [2] |
| 11 | H | 2-(4-aminophenyl) | Breast (MCF-7) | Selective | [3] |
| 12 | H | 2-(4-amino-3-methylphenyl) | Ovarian | Selective | [2] |
Table 2: Kinase Inhibitory Activity of Benzothiazole Analogs
| Compound ID | Benzothiazole Scaffold | Kinase Target | IC50 (µM) | Reference |
| 13 | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative (1g) | CK2 | 1.9 | [4] |
| 14 | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative (1g) | GSK3β | 0.67 | [4] |
| 15 | Pyrimidine-based benzothiazole (10s) | CDK2/cyclin A2 | 0.0154 | [5] |
| 16 | 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (BI-87G3) | JNK1 | 1.8 | [6] |
| 17 | Benzothiazole derivative (11) | PI3Kβ | 0.048 | [7] |
Structure-Activity Relationship (SAR) Insights
Analysis of the available data suggests several key structure-activity relationships:
-
Substitution at the 2-position of the benzothiazole ring with aryl groups, particularly those with electron-withdrawing or hydrogen-bonding moieties, often enhances anticancer activity.[8]
-
Modification of the 5-amino group with various heterocyclic or aromatic fragments can significantly modulate the biological activity, leading to potent and selective kinase inhibitors.[5][7]
-
Fluorination of the benzothiazole ring , as seen in the 2-(4-aminophenyl)benzothiazole series, can dramatically increase anticancer potency.[2]
-
The planarity of the benzothiazole system appears to be crucial for its interaction with biological targets.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound and its analogs.
Synthesis of this compound Analogs
A common synthetic route involves the reaction of a substituted 2-aminothiophenol with an appropriate electrophile, such as an acid chloride or isothiocyanate, to form the benzothiazole ring. Subsequent modifications of the amine and methyl groups can be achieved through standard organic chemistry transformations.
General Procedure for the Synthesis of 2-Substituted Benzothiazoles: A mixture of a substituted 2-aminothiophenol and a carboxylic acid is heated in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation to facilitate the cyclization and formation of the benzothiazole ring. Further modifications can be carried out on the resulting benzothiazole core.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1][2]
Kinase Inhibition Assay
Various assay formats are available to measure the inhibitory activity of compounds against specific kinases. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Protocol:
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.[7][9]
Visualizing Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and biological evaluation of this compound analogs.
Caption: Experimental workflow for the development and evaluation of benzothiazole analogs.
Caption: Inhibition of the PI3K/Akt signaling pathway by a benzothiazole analog.
Caption: Structure-Activity Relationship (SAR) of this compound analogs.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Comparative Cross-Reactivity Analysis of 4-Methylbenzo[d]thiazol-5-amine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
This guide provides a comparative analysis of the cross-reactivity of compounds based on the 4-Methylbenzo[d]thiazol-5-amine scaffold. The information is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this class of molecules. The data presented is compiled from published in vitro studies and is supplemented with detailed experimental protocols and visualizations of relevant signaling pathways to provide a comprehensive overview.
Executive Summary
Compounds derived from the this compound core structure have demonstrated activity against various protein kinases, highlighting their potential as therapeutic agents. However, a critical aspect of drug development is understanding the selectivity profile of lead compounds to minimize off-target effects and potential toxicity. This guide summarizes the available cross-reactivity data, focusing on kinase inhibition, and provides the necessary context for interpreting these findings. While comprehensive screening data for a wide range of this compound-based compounds is not extensively available in the public domain, this guide leverages data from closely related aminobenzothiazole analogs to provide valuable insights into potential cross-reactivity.
Quantitative Cross-Reactivity Data
The following table summarizes the in vitro inhibitory activity of a series of tetrahydrobenzo[d]thiazole-based compounds, which share a structural resemblance to the this compound scaffold, against Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β). This data provides a preliminary indication of the potential selectivity of this compound class.
| Compound ID | Modification | CK2 IC50 (μM) | GSK3β IC50 (μM) |
| 1g | 3-(ureido)benzoic acid derivative | 1.9 | 0.67 |
| 2g | 3-(ureido)benzoic acid derivative | < 3 | < 3 |
| 1d | 3-(ureido)benzoate derivative | < 8 | < 8 |
| 1h | 4-(ureido)benzoic acid derivative | < 8 | < 8 |
Data extracted from a study on dual kinase inhibitors of CK2 and GSK3β. The specific structures of the compounds are detailed in the original publication.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol outlines a common method for assessing the selectivity of a compound against a broad panel of protein kinases.
Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases.
Materials:
-
Test compound (dissolved in DMSO)
-
Purified protein kinases
-
Specific kinase substrates (peptides or proteins)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
96-well filter plates
-
Scintillation counter
-
Phosphoric acid (for stopping the reaction)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a screening panel is 10 µM.
-
Reaction Setup: In each well of a 96-well filter plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilution (or DMSO for control)
-
Specific kinase substrate
-
Purified protein kinase
-
-
Initiation of Reaction: Start the kinase reaction by adding a solution of [γ-³³P]ATP and non-radiolabeled ATP (at a concentration close to the Km for each kinase) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination: Stop the reaction by adding an excess of phosphoric acid. This will precipitate the phosphorylated substrate onto the filter membrane.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. For compounds showing significant inhibition, determine the IC50 value by fitting the data to a dose-response curve.
Competitive Radioligand Binding Assay for Off-Target Profiling
This protocol is used to assess the affinity of a test compound for a panel of G-protein coupled receptors (GPCRs) and other membrane receptors, which represent a common source of off-target effects.
Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors.
Materials:
-
Test compound (dissolved in DMSO)
-
Cell membranes or purified receptors expressing the target of interest
-
Specific radioligand for each receptor target
-
Binding buffer (specific for each receptor, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand for the target receptor)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Setup: In each well of a 96-well plate, add the following:
-
Binding buffer
-
Test compound dilution (or DMSO for vehicle control)
-
Radioligand at a concentration near its Kd value
-
Cell membranes or purified receptors
-
For determining non-specific binding, add a high concentration of the non-specific binding inhibitor instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathways involving JNK, GSK3β, and CK2.
Caption: Experimental workflow for in vitro kinase panel screening.
Conclusion
The available data suggests that aminobenzothiazole-based compounds, including those related to this compound, possess inhibitory activity against protein kinases such as CK2 and GSK3β. The limited scope of publicly available cross-reactivity data underscores the importance of comprehensive selectivity profiling for any lead compounds from this chemical series. The provided experimental protocols for kinase and receptor screening offer standardized methods for generating robust and comparable cross-reactivity data. Researchers and drug development professionals are encouraged to utilize such panels early in the discovery process to identify potential off-target liabilities and guide the optimization of more selective therapeutic candidates. The signaling pathway diagrams provide a visual context for understanding the potential downstream consequences of inhibiting these kinases.
Comparative Analysis of the Binding Mode of FtsZ Inhibitors: A Guide for Researchers
Introduction
While the specific biological target of 4-Methylbenzo[d]thiazol-5-amine is not definitively established in publicly available literature, the benzothiazole scaffold is a well-recognized pharmacophore in compounds targeting the bacterial cell division protein FtsZ. This protein, a prokaryotic homolog of tubulin, is essential for the formation of the Z-ring at the division site and represents a promising target for novel antibacterial agents. This guide provides a comparative overview of the binding modes of various chemical scaffolds to FtsZ, using it as a representative target for compounds like this compound. We will explore different classes of FtsZ inhibitors, their binding affinities, and the experimental methodologies used to characterize their interactions.
FtsZ as a Target
FtsZ polymerizes in a GTP-dependent manner to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins. Inhibition of FtsZ function, either by preventing polymerization or by hyper-stabilizing the polymer, disrupts cell division and leads to bacterial cell death. Small molecule inhibitors of FtsZ typically bind to one of two main sites: the GTP-binding site in the N-terminal domain or an allosteric site located in the interdomain cleft between the N- and C-terminal domains.
Comparative Binding Affinities of FtsZ Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of several representative FtsZ inhibitors from different chemical classes. This data allows for a quantitative comparison of their potency.
| Compound Class | Compound Name | Target Species | Assay Type | Binding Affinity (K D) | Inhibitory Concentration (IC 50 )/MIC | Reference(s) |
| Benzamide | PC190723 | Staphylococcus aureus | - | - | MIC: 1 µg/mL | [1][2] |
| Bacillus subtilis | HPLC pelleting | ~10 µM (apparent) | - | [3] | ||
| Quinazolinone | Zantrin Z3 | Escherichia coli | GTPase Assay | - | IC 50 : 24 µM | [4][5] |
| Zantrin ZZ3 | Escherichia coli | GTPase Assay | - | IC 50 : 12 µM | [4] | |
| Natural Alkaloid | Berberine | Escherichia coli | Isothermal Titration Calorimetry (ITC) | 0.023 µM | - | [6][7][8] |
| Benzimidazole | BT-benzo-29 | Bacillus subtilis | Fluorescence | 24 ± 3 µM | IC 50 : 1 µM | [9][10] |
Binding Mode Analysis: Case Studies
PC190723: An Allosteric Stabilizer
PC190723 is a potent benzamide derivative that acts as a polymer-stabilizing agent[1][3]. X-ray crystallography has revealed that it binds to an allosteric site in the interdomain cleft of S. aureus FtsZ[2][11].
-
Binding Site: The binding site is located between the C-terminal half of helix H7, the T7 loop, and a four-stranded β-sheet[11][12].
-
Mechanism of Action: Binding of PC190723 induces a conformational change that stabilizes the FtsZ protofilament, preventing its disassembly[2]. This is analogous to the mechanism of action of Taxol on eukaryotic tubulin. The stabilization of the FtsZ polymer disrupts the dynamic nature of the Z-ring, thereby inhibiting cell division.
Berberine: A GTP-Binding Site Inhibitor
Berberine is a natural plant alkaloid that has been shown to target FtsZ. In contrast to PC190723, berberine is thought to bind in or near the GTP-binding pocket.
-
Binding Site: Competitive binding assays and in silico modeling suggest that berberine binds to a hydrophobic pocket that overlaps with the GTP-binding site[6][7]. Saturation transfer difference NMR spectroscopy has indicated that the dimethoxy groups, isoquinoline nucleus, and benzodioxolo ring of berberine are involved in the interaction with FtsZ[6].
-
Mechanism of Action: By binding to this site, berberine inhibits the GTPase activity of FtsZ and destabilizes FtsZ protofilaments, thus preventing proper Z-ring formation[6][8][13].
Experimental Protocols for Binding Mode Characterization
The following are detailed methodologies for key experiments used to confirm the binding mode of small molecules to FtsZ.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.
-
Principle: The formation of larger FtsZ polymers from monomers leads to an increase in the scattering of light.
-
Protocol:
-
Purified FtsZ protein is prepared in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂).
-
The protein solution is placed in a cuvette in a fluorometer equipped for light scattering measurements (e.g., excitation and emission wavelengths set to 350 nm).
-
A baseline reading is established.
-
Polymerization is initiated by the addition of GTP (e.g., 1 mM final concentration).
-
The increase in light scattering is monitored over time.
-
To test an inhibitor, the compound is pre-incubated with the FtsZ protein before the addition of GTP.
-
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
-
Principle: The amount of inorganic phosphate released from GTP hydrolysis is quantified using a colorimetric reagent (e.g., malachite green).
-
Protocol:
-
The FtsZ polymerization reaction is set up as described above.
-
At various time points, aliquots of the reaction are taken and mixed with the malachite green reagent.
-
The reaction is incubated to allow for color development.
-
The absorbance is measured at a specific wavelength (e.g., 650 nm).
-
A standard curve using known concentrations of phosphate is used to quantify the amount of GTP hydrolyzed.
-
The effect of an inhibitor is determined by comparing the rate of GTP hydrolysis in its presence and absence.
-
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding affinity of a fluorescently labeled ligand to a protein. A competitive FP assay can be used to determine the binding affinity of an unlabeled inhibitor.
-
Principle: The polarization of fluorescence emitted by a small fluorescent molecule (tracer) is low due to its rapid tumbling in solution. When the tracer binds to a larger protein, its tumbling is slowed, and the fluorescence polarization increases. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in fluorescence polarization.
-
Protocol for Competitive Binding:
-
A fluorescently labeled probe that binds to the target site on FtsZ is required (e.g., a fluorescent derivative of a known inhibitor).
-
A constant concentration of FtsZ and the fluorescent probe are incubated together to establish a baseline high polarization signal.
-
Increasing concentrations of the unlabeled test compound are added.
-
The fluorescence polarization is measured after each addition.
-
The decrease in polarization is used to calculate the IC₅₀ value of the test compound, from which the binding affinity (Kᵢ) can be derived.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured.
-
Protocol:
-
The protein (e.g., FtsZ) and the ligand (inhibitor) are dialyzed extensively against the same buffer to minimize heats of dilution.
-
The sample cell of the calorimeter is filled with the FtsZ solution, and the injection syringe is filled with the inhibitor solution.
-
A series of small injections of the inhibitor into the FtsZ solution are performed.
-
The heat change after each injection is measured and integrated.
-
The resulting data are fit to a binding model to determine the thermodynamic parameters of the interaction.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for characterizing FtsZ inhibitors.
Caption: Workflow for the characterization of FtsZ inhibitors.
Caption: Mechanisms of FtsZ inhibition by different classes of compounds.
The bacterial cell division protein FtsZ is a validated target for the development of new antibacterial agents. While the specific target of this compound remains to be elucidated, the extensive research on benzothiazole derivatives and other chemical scaffolds as FtsZ inhibitors provides a robust framework for guiding future investigations. By employing a combination of biochemical, biophysical, and structural biology techniques, researchers can elucidate the binding mode of novel compounds, compare their efficacy to existing inhibitors, and ultimately advance the development of new therapies to combat bacterial infections.
References
- 1. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Proposal of Potent Inhibitors for a Bacterial Cell Division Protein FtsZ: Molecular Simulations Based on Molecular Docking and ab Initio Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Berberine targets assembly of Escherichia coli cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BT-benzo-29 inhibits bacterial cell proliferation by perturbing FtsZ assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ [mdpi.com]
- 13. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Methylbenzo[d]thiazol-5-amine Derivatives Against Known Therapeutic Agents: A Comparative Guide
Introduction
Part 1: Anticancer Activity
In this section, we benchmark the anticancer activity of a 6-methylbenzo[d]thiazole derivative against a standard chemotherapeutic agent, Doxorubicin, using the human breast adenocarcinoma cell line MCF-7 as a model.
Compound Profile
-
Test Compound: (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone
-
Therapeutic Agent: Doxorubicin
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of the test compound and Doxorubicin against the MCF-7 cell line. Lower IC₅₀ values indicate greater potency.
| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ |
| (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | MCF-7 | 10 | ~24.9 |
| Doxorubicin | MCF-7 | 0.68 - 3.09 | 1.25 - 5.67 |
¹Molar concentration for Doxorubicin is calculated from a reported IC₅₀ of 0.68 µg/mL.[1] The IC50 for the test compound is reported as 10 µg/mL.
Experimental Protocol: MTT Assay for Cell Viability
The IC₅₀ values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.
-
Cell Culture: MCF-7 cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2x10⁴ cells/well) and allowed to adhere overnight.[1]
-
Compound Treatment: The test compound and the reference drug (Doxorubicin) are prepared in a series of concentrations. The culture medium is replaced with medium containing these different concentrations, and the cells are incubated for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4-6 hours.[3]
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals formed by metabolically active cells.[4]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[3]
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization: MTT Assay Workflow
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Part 2: Antibacterial Activity
This section benchmarks a 4-methylbenzo[d]thiazole derivative against the standard antibiotics Ampicillin and Streptomycin for its activity against Gram-positive and Gram-negative bacteria.
Compound Profile
-
Test Compound: 3-(6-(adamantan-1-yl)-4-methylbenzo[d]thiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one (referred to as Compound 8 in the source study)
-
Therapeutic Agents: Ampicillin, Streptomycin
Data Presentation: Antibacterial Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in mg/mL. Lower values indicate higher antibacterial efficacy.
| Compound | Organism | MIC (mg/mL) | MBC (mg/mL) |
| Test Compound (Compound 8) | Streptococcus aureus | 0.20 | 0.25 |
| Escherichia coli | 0.20 | 0.25 | |
| Ampicillin | Streptococcus aureus | 0.6 - 1 | - |
| Escherichia coli | 4 | - | |
| Streptomycin | Streptococcus aureus | >1.73 | - |
| Escherichia coli | >8 | - |
Data for the test compound is from a study on benzothiazolylthiazolidin-4-ones.[5] MIC values for Ampicillin and Streptomycin are sourced from various studies for comparison.[1][6][7]
Experimental Protocol: Broth Microdilution Method for MIC/MBC
The MIC and MBC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compounds: Stock solutions of the test compound and reference antibiotics are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5][8]
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared by diluting the culture to a standardized concentration (e.g., 10⁵–10⁶ CFU/mL).[5]
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.[8]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[2][5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. After further incubation, the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability is recorded as the MBC.
Visualization: MIC Determination Workflow
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Validating In-Silico Screening: A Comparative Guide for 4-Methylbenzo[d]thiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the experimental validation of in-silico screening results for the compound 4-Methylbenzo[d]thiazol-5-amine. While direct experimental data for this specific molecule is not extensively available in public literature, this guide leverages data from structurally and functionally similar benzothiazole derivatives to propose a validation workflow. We will focus on a hypothetical scenario where in-silico screening has predicted anti-proliferative activity for this compound, a common finding for this chemical scaffold.
Comparative Performance of Benzothiazole Derivatives
To establish a baseline for the expected potency of this compound, we can compare the in vitro activity of a closely related analogue. A study on (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone, which shares the core benzothiazole structure, has demonstrated anti-proliferative effects against the MCF-7 breast cancer cell line.[1] Another class of benzothiazole derivatives has shown potent kinase inhibition, suggesting a potential mechanism of action for their anti-cancer properties.[2]
| Compound/Alternative | Target/Assay | IC50 | Source |
| (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | MCF-7 cell proliferation | 10 µg/mL | [1] |
| Compound 1g (tetrahydrobenzo[d]thiazole derivative) | Casein Kinase 2 (CK2) | 1.9 µM | [2] |
| Compound 1g (tetrahydrobenzo[d]thiazole derivative) | Glycogen Synthase Kinase-3β (GSK3β) | 0.67 µM | [2] |
| Dasatinib (Kinase Inhibitor Control) | Src Kinase | ~1 nM | Commercially available data |
| Doxorubicin (Cytotoxicity Control) | Various cancer cell lines | Varies (nM to µM range) | Commercially available data |
Experimental Protocols
To validate the predicted anti-proliferative activity of this compound, a series of in vitro assays should be conducted.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
If the in-silico screening predicted a specific kinase target, a direct enzymatic assay should be performed. The following is a general protocol for a luminescence-based kinase assay.
Methodology:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate assay buffer.
-
Compound Addition: Add serial dilutions of this compound and a known inhibitor of the target kinase (e.g., Dasatinib for Src kinase) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to start the reaction. Incubate at room temperature for 1 hour.
-
Detection: Add a detection reagent that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the experimental validation process.
Caption: A logical workflow for validating in-silico screening results.
Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.
By following this structured approach, researchers can systematically validate the findings of in-silico screens and gather the necessary experimental data to advance promising compounds like this compound in the drug discovery pipeline.
References
Independent Verification of the Biological Activity of 4-Methylbenzo[d]thiazol-5-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activities of 4-Methylbenzo[d]thiazol-5-amine and structurally related compounds. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the known activities of its core structure, the aminobenzothiazole scaffold, through the analysis of two commercially available, structurally similar compounds: 2-amino-4-methylbenzothiazole and 2-amino-6-methylbenzothiazole . Furthermore, we include Riluzole , a marketed drug containing the 2-aminobenzothiazole core, for a broader comparison. The guide presents experimental data on their anticancer and antimicrobial properties, along with detailed protocols for the cited experiments.
Executive Summary
The 2-aminobenzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and antimicrobial effects. This guide collates and compares the reported in vitro activities of derivatives of 2-amino-4-methylbenzothiazole and 2-amino-6-methylbenzothiazole, alongside the established drug Riluzole. The data presented herein, primarily in the form of half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial activity, suggests that modifications to the 2-aminobenzothiazole core can significantly modulate its biological profile.
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives and Riluzole against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Riluzole | HeLa | Cervical Cancer | 29.14 | [1] |
| HepG2 | Liver Cancer | 48.38 | [1] | |
| SP2/0 | Myeloma | 35.61 | [1] | |
| MCF-7 | Breast Cancer | 41.23 | [1] | |
| A549 | Lung Cancer | >50 | [2] | |
| HT-29 | Colon Cancer | >50 | [2] | |
| 2-aminobenzothiazole derivative (Compound 24) | C6 | Glioma | 4.63 | [3] |
| A549 | Lung Cancer | 39.33 | [3] | |
| 2-aminobenzothiazole derivative (Compound 13) | HCT116 | Colon Cancer | 6.43 | [3] |
| A549 | Lung Cancer | 9.62 | [3] | |
| A375 | Melanoma | 8.07 | [3] | |
| 2-aminobenzothiazole derivative (Compound 20) | HepG2 | Liver Cancer | 9.99 | [3] |
| HCT-116 | Colon Cancer | 7.44 | [3] | |
| MCF-7 | Breast Cancer | 8.27 | [3] |
Data Presentation: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of derivatives of 2-aminobenzothiazole. The data is presented as MIC values, which represent the minimum concentration of the compound required to inhibit the visible growth of a microorganism.
| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |
| 2-azidobenzothiazole derivative (Compound 2d) | Enterococcus faecalis | ATCC 51299 | 8 | [4] |
| Staphylococcus aureus | ATCC 25923 | 8 | [4] | |
| 2-aminothiazole derivative (Compound 8) | Enterococcus cloacae | - | - | [5] |
| Oxazole derivative (Compound 21) | Mycobacterium tuberculosis | H37Ra | 3.13 | [6] |
| 2-arylbenzothiazole derivative (Compound 25b, 25c) | Klebsiella pneumoniae | - | ~1 µM | |
| 2-arylbenzothiazole derivative (Compound 154a, 154b) | Staphylococcus aureus | - | 32 | [7] |
Experimental Protocols
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plates for 4 hours in the dark at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Gently agitate the plates on a shaker for 10 minutes in the dark and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Semantic Scholar [semanticscholar.org]
- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. ijprajournal.com [ijprajournal.com]
A Comparative Analysis of Synthetic Pathways to 4-Methylbenzo[d]thiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Benzothiazole Intermediate
4-Methylbenzo[d]thiazol-5-amine, a substituted benzothiazole, represents a valuable scaffold in medicinal chemistry and materials science. The strategic placement of the methyl and amino groups on the benzo-fused ring offers unique properties for further chemical modifications and biological interactions. This guide provides a comparative analysis of the plausible synthetic routes to this target molecule, focusing on a prominent pathway involving a nitro-intermediate. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: An Overview
The synthesis of this compound can be logically approached through the construction of the benzothiazole core followed by functional group manipulations. A key and widely applicable strategy involves the preparation of a nitro-substituted benzothiazole intermediate, which is subsequently reduced to the desired amine. This approach offers the advantage of utilizing well-established nitration and reduction methodologies.
Safety Operating Guide
Essential Safety and Handling Guidance for 4-Methylbenzo[d]thiazol-5-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methylbenzo[d]thiazol-5-amine could not be located. The following guidance is based on the safety profiles of structurally similar aminobenzothiazole derivatives and general laboratory safety principles. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any experimental work. The information provided here is for guidance purposes and should be supplemented with institution-specific safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE based on general data for aminobenzothiazole compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn if there is a splash hazard. | To protect eyes and face from splashes, dust, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. | To prevent skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for high-concentration work, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used. | To prevent inhalation of dust, fumes, or vapors. |
| Hand Protection | Chemically resistant gloves must be worn. Inspect gloves before use and dispose of them properly after handling. | To avoid direct contact with the skin. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
2. Procedural Controls:
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
3. Personal Hygiene:
-
Remove any contaminated clothing immediately and wash it before reuse.
-
Practice good industrial hygiene.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: The waste should be characterized as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.[2]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and labware, that come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.
Experimental Workflow for Handling Potentially Hazardous Compounds
The following diagram illustrates a standard workflow for safely handling a potentially hazardous chemical like this compound in a laboratory setting.
Caption: General laboratory workflow for handling hazardous chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
